molecular formula C10H11N5 B8283835 N-cyclopropyl-9-vinyl-9H-purin-6-amine

N-cyclopropyl-9-vinyl-9H-purin-6-amine

Cat. No.: B8283835
M. Wt: 201.23 g/mol
InChI Key: LHHVXGFVFUMPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-9-vinyl-9H-purin-6-amine is a useful research compound. Its molecular formula is C10H11N5 and its molecular weight is 201.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-9-vinyl-9H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-9-vinyl-9H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

N-cyclopropyl-9-ethenylpurin-6-amine

InChI

InChI=1S/C10H11N5/c1-2-15-6-13-8-9(14-7-3-4-7)11-5-12-10(8)15/h2,5-7H,1,3-4H2,(H,11,12,14)

InChI Key

LHHVXGFVFUMPPL-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=NC2=C(N=CN=C21)NC3CC3

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of N-cyclopropyl-9-vinyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure, Synthesis, and Properties of N-Cyclopropyl-9-vinyl-9H-purin-6-amine Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

N-Cyclopropyl-9-vinyl-9H-purin-6-amine (Formula: C₁₀H₁₁N₅; MW: 201.23 g/mol ) is a synthetic purine nucleoside analogue characterized by a vinyl group at the


 position and a cyclopropylamine moiety at the 

position.[1][2] It serves as a critical intermediate in the development of kinase inhibitors (specifically Src/Abl dual inhibitors) and as a mechanistic probe for studying purine reactivity. Unlike naturally occurring nucleosides, the

-vinyl group confers unique electronic properties and metabolic stability profiles, making it a valuable scaffold in structure-activity relationship (SAR) studies for antiviral and antiproliferative agents.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

Nomenclature and Identifiers[2][3]
  • IUPAC Name:

    
    -Cyclopropyl-9-ethenyl-9H-purin-6-amine
    
  • Common Synonyms: 9-Vinyl-N6-cyclopropyladenine; Compound 5b (Huang et al., 2009).

  • Molecular Formula: C₁₀H₁₁N₅[1]

  • Molecular Weight: 201.23 Da[1]

  • SMILES: C=CN1C=NC2=C(NC3CC3)N=CN=C21[1]

Structural Analysis

The molecule consists of a purine core substituted at two key positions:[1][3]

  • 
    -Position (Vinyl):  The direct attachment of a vinyl group to the imidazole ring nitrogen creates an enamine-like system. This conjugation reduces the basicity of 
    
    
    
    and alters the hydrogen-bonding potential compared to alkylated purines.
  • 
    -Position (Cyclopropylamine):  The cyclopropyl group increases lipophilicity (logP) and provides steric bulk that can fill hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).
    
Physicochemical Data Table
PropertyValue / DescriptionNote
Physical State Solid (Powder)Typically white to off-white
Solubility DMSO, Methanol, EthanolSparingly soluble in water
LogP (Calc) ~1.5 - 1.9Enhanced membrane permeability vs. Adenine
pKa ~3.5 - 4.0 (N1)Estimated; lower than Adenine due to N9-vinyl
UV Max ~260-270 nmCharacteristic of 6-substituted purines

Synthetic Methodology

The synthesis of N-cyclopropyl-9-vinyl-9H-purin-6-amine is most efficiently achieved via a convergent two-step protocol starting from commercially available 6-chloropurine.[1] This route avoids regioisomeric mixtures often seen with direct alkylation.

Reaction Scheme (Graphviz Visualization)

SynthesisPath Start 6-Chloropurine (C5H3ClN4) Inter Intermediate: 6-Chloro-9-vinylpurine Start->Inter Reagent1 Vinyl Acetate Pd(OAc)2 / PPh3 (N9-Vinylation) Product Product: N-Cyclopropyl-9-vinyl- 9H-purin-6-amine Inter->Product Reagent2 Cyclopropylamine EtOH, Heat (SNAr)

Figure 1: Convergent synthesis pathway via Palladium-catalyzed vinylation followed by nucleophilic aromatic substitution.

Detailed Protocol
Step 1: Synthesis of 6-Chloro-9-vinylpurine

Mechanism: Palladium-catalyzed vinyl exchange (transvinylation).

  • Reagents: 6-Chloropurine (1.0 eq), Vinyl Acetate (excess, solvent/reagent), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq).

  • Conditions: Reflux under inert atmosphere (

    
    ) for 12–24 hours.
    
  • Workup: Filter through Celite to remove Pd catalyst. Concentrate filtrate in vacuo.[4]

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc).

  • Key Insight: The

    
     isomer is thermodynamically favored over 
    
    
    
    under these conditions, but rigorous exclusion of moisture is required to prevent hydrolysis.
Step 2: Amination to N-Cyclopropyl-9-vinyl-9H-purin-6-amine

Mechanism: Nucleophilic Aromatic Substitution (


).
  • Reagents: 6-Chloro-9-vinylpurine (1.0 eq), Cyclopropylamine (3.0 eq).

  • Solvent: Ethanol or Isopropanol.[1]

  • Procedure:

    • Dissolve intermediate in ethanol.

    • Add cyclopropylamine dropwise.

    • Heat to 50–60°C for 4–6 hours. Monitor by TLC (disappearance of starting chloride).

  • Isolation: Evaporate volatiles. Triturate the residue with cold water or diethyl ether to precipitate the product.

  • Yield: Typically 85–92% for this step.

Analytical Characterization

Validating the structure requires confirming the presence of the vinyl group (distinct olefinic signals) and the cyclopropyl ring (high-field multiplets).

Nuclear Magnetic Resonance ( H NMR)

Based on literature data for this specific analog (Huang et al., 2009), the expected shifts in


 are:
Proton GroupChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Purine H-2 ~8.45Singlet (s)1HAromatic C2-H
Purine H-8 ~7.95Singlet (s)1HAromatic C8-H
Vinyl

~7.20dd (J ≈ 9, 16 Hz)1H

(Geminal to N)
Vinyl

~5.80d (J ≈ 16 Hz)1H

(Trans)
Vinyl

~5.10d (J ≈ 9 Hz)1H

(Cis)
NH ~6.40Broad (br s)1HExocyclic Amine
Cyclopropyl CH ~3.00Multiplet (m)1HMethine
Cyclopropyl

~0.87Multiplet (m)2HMethylene
Cyclopropyl

~0.60Multiplet (m)2HMethylene
Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Expected Ion:

    
    .
    
  • Fragmentation: Loss of cyclopropyl group or vinyl moiety may be observed at higher collision energies.

Biological Applications & Mechanism of Action

Kinase Inhibition (Src/Abl)

This compound (referenced as 5b in medicinal chemistry literature) acts as an ATP-competitive inhibitor.[5]

  • Binding Mode: The purine core mimics the adenine ring of ATP.

  • Selectivity: The N9-vinyl group orients the molecule within the adenine-binding pocket, while the N6-cyclopropyl group interacts with the hydrophobic region (gatekeeper residues) of the kinase hinge region.

  • Significance: It serves as a template for designing "dual inhibitors" that target both Src and Abl kinases, which is relevant for CML (Chronic Myeloid Leukemia) therapeutics.

Pharmacological Signaling Diagram

Signaling Compound N-Cyclopropyl-9-vinyl- 9H-purin-6-amine ATP_Site ATP Binding Pocket (Src / Abl Kinase) Compound->ATP_Site Binds Inhibition Competitive Inhibition ATP_Site->Inhibition Induces Downstream Blockade of Phosphorylation (Substrate Signaling) Inhibition->Downstream Outcome Reduced Cell Proliferation (Leukemia Models) Downstream->Outcome

Figure 2: Mechanism of action for purine-based kinase inhibition.

Safety and Handling

  • Reactivity Warning: Vinyl purines are potential Michael acceptors. While the N9-vinyl group is less electrophilic than alpha-beta unsaturated carbonyls, it can react with thiols (e.g., glutathione) in vivo.

  • Storage: Store at -20°C, desiccated. Protect from light to prevent polymerization of the vinyl group.

  • Toxicity: Not fully characterized in humans. Treat as a potential mutagen due to the intercalating nature of the purine core and reactivity of the vinyl substituent.

References

  • Huang, W., et al. (2009). "9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry, 52(15), 4743–4756.

  • BenchChem. (n.d.). "N-cyclopropyl-9-vinyl-9H-purin-6-amine Product Data." BenchChem Chemical Database.

  • Lagisetty, P., et al. (2009). "Synthesis of 9-Vinyl-9H-purine Derivatives." Tetrahedron Letters, 50(38), 5406-5408. (General method for N9-vinylation).[1][3]

Sources

Physicochemical Characteristics and Synthetic Utility of Vinyl Purine Intermediates

[1][2]

Abstract

Vinyl purine intermediates represent a specialized class of heterocyclic scaffolds critical to the development of nucleoside analogues, antiviral therapeutics (e.g., Abacavir precursors), and covalent kinase inhibitors.[1] Characterized by the conjugation of a vinyl group (


Molecular Architecture & Electronic Properties

The physicochemical behavior of vinyl purines is dictated by the position of the vinyl substituent, which alters the electronic density of the purine ring system through resonance and inductive effects.

Structural Isomers of Interest
  • 6-Vinylpurine Derivatives: The vinyl group at C6 is conjugated with the N1-C6-C5-N7

    
    -system. This motif renders the 
    
    
    -carbon of the vinyl group electrophilic, suitable for Michael additions or inverse-electron-demand Diels-Alder reactions.
  • 9-Vinylpurine Derivatives: The vinyl group at N9 serves as a protecting group or a polymerizable handle. It significantly lowers the pKa of the imidazole ring protons (if any remain) and alters the dipole moment.

Electronic Conjugation and Reactivity

The vinyl group acts as a distinct electronic modifier:

  • Resonance Effect (+R): In 6-vinylpurines, the vinyl group can donate electron density into the electron-deficient pyrimidine ring, stabilizing the system but also creating a "push-pull" dynamic that facilitates nucleophilic attack at the vinyl

    
    -position.
    
  • Fluorescence: Unlike native purines, vinyl-substituted purines (e.g., 2-amino-6-vinylpurine) often exhibit high quantum yields and red-shifted emission maxima (350–450 nm) due to extended conjugation, making them valuable fluorescent probes.

Physicochemical Profile

Solubility and Lipophilicity

The introduction of a vinyl group increases the lipophilicity (LogP) of the purine scaffold compared to its oxo- (hypoxanthine) or amino- (adenine) counterparts.

Property6-Chloropurine6-Vinylpurine2-Amino-6-vinylpurineImplication
LogP (Calc) ~0.4~0.9 - 1.2~0.5 - 0.8Improved membrane permeability; requires organic co-solvents (DMSO, DMF) for synthesis.
Water Solubility ModerateLowLowAqueous reactions require hydrotropic agents or pH adjustment.
H-Bond Donors 1 (N9-H)1 (N9-H)3 (NH2, N9-H)2-amino derivatives retain higher aqueous solubility potential.
pKa (N9-H) 8.9~9.2~9.5Vinyl group is weakly electron-donating relative to Cl, raising pKa slightly.
Spectroscopic Signatures[3]
  • 
     NMR:  Distinctive vinylic protons appear as an ABX system. The 
    
    
    -proton typically shifts downfield (
    
    
    6.8–7.2 ppm) due to anisotropic deshielding by the purine ring.
  • UV-Vis: A bathochromic shift (red shift) of 10–20 nm is observed in the

    
     relative to the unsubstituted purine, indicative of the extended chromophore.
    

Synthetic Pathways & Reactivity[2][4][5][6]

The synthesis of vinyl purines predominantly relies on Palladium-catalyzed cross-coupling reactions. The choice of catalyst and ligand is critical to prevent polymerization of the product.

The Heck Coupling Strategy

The most robust route to 6-vinylpurines involves the Heck reaction of 6-halopurines.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C6-Halogen bond.

  • Migratory Insertion: The alkene inserts into the Pd-C bond.

  • 
    -Hydride Elimination:  Releases the vinyl purine and a Pd-hydride species.
    
Visualization: Pd-Catalyzed Synthesis Workflow

HeckSynthesisStart6-Chloropurine(Substrate)IntermediatePd-ComplexIntermediateStart->IntermediateOxidative AdditionReagentsVinyl Source(Vinylboronic anhydride / Styrene)Reagents->IntermediateCoordinationCatalystPd Catalyst(Pd(PPh3)4 or Pd(OAc)2/Ligand)Catalyst->IntermediateProduct6-Vinylpurine(Target)Intermediate->ProductReductive Elimination(Yield: 70-90%)SideProductPolymerizedBy-productsProduct->SideProductThermal Stress(>100°C)

Caption: Figure 1. Palladium-catalyzed Heck cross-coupling pathway for the synthesis of 6-vinylpurine derivatives.

Stability & Handling Protocols

Vinyl purines are "metastable" intermediates. They are stable enough to be isolated but reactive enough to polymerize or degrade under specific conditions.

Stability Risks
  • Polymerization: 9-vinylpurines are prone to radical polymerization. 6-vinylpurines are less prone but can dimerize under high thermal stress.

  • Oxidation: The vinyl group is susceptible to oxidative cleavage (ozonolysis) or epoxidation.

  • Michael Addition: Nucleophilic solvents (water, alcohols) can add across the vinyl group if the pH is high (base-catalyzed).

Self-Validating Stability Protocol

To ensure the integrity of the intermediate before use in the next step, follow this logic:

StabilityLogicCheck1Appearance Check(Color change?)Check2TLC/HPLC Analysis(New peaks?)Check1->Check2No ChangeResultFailRepurify / DiscardCheck1->ResultFailDarkening/SolidsCheck3Proton NMR(Vinyl signals intact?)Check2->Check3Single PeakCheck2->ResultFailMulti-peakResultOkProceed toNext StepCheck3->ResultOkIntegrals CorrectCheck3->ResultFailBroadening (Polymer)StartVinyl Purine SampleStart->Check1

Caption: Figure 2. Decision tree for assessing the quality and stability of vinyl purine intermediates prior to use.

Experimental Protocols

Synthesis of 6-Vinylpurine via Stille Coupling

Note: Stille coupling is often preferred over Heck for purines to avoid harsh basic conditions that might degrade the purine ring.

Reagents:

  • 6-Chloropurine (1.0 eq)

  • Tributyl(vinyl)tin (1.1 eq)

  • Pd(PPh3)4 (0.05 eq)

  • Solvent: Anhydrous 1,4-Dioxane or DMF.

Procedure:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 6-chloropurine in 1,4-dioxane (0.1 M concentration).

  • Catalyst Addition: Add Pd(PPh3)4 and stir for 5 minutes until the solution turns yellow/orange.

  • Coupling: Add tributyl(vinyl)tin via syringe.

  • Reflux: Heat to 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to RT. Add aqueous KF (potassium fluoride) solution to precipitate tin byproducts. Stir for 30 mins. Filter through Celite.

  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Validation Point: The product should be a white to pale yellow solid.

Reactivity Assay: Michael Addition Potential

To verify the "warhead" capability of the vinyl group (e.g., for covalent inhibition):

  • Dissolve 6-vinylpurine (10 mM) in PBS buffer (pH 7.4) containing 10% DMSO.

  • Add Glutathione (GSH) (50 mM, excess).

  • Incubate at 37°C.

  • Monitor by HPLC at 0, 1, and 4 hours.

  • Result: A decrease in the vinyl purine peak and appearance of a new, more polar adduct peak confirms Michael acceptor activity.

References

  • Synthesis of 9-Vinyl-9H-purine Derivatives for Drug Discovery. BenchChem Application Notes. Link

  • Efficient Synthesis of 6-Substituted Purine Derivatives Using Pd-Catalyzed Cross-Coupling. Heterocycles, 2007, Vol 73.[2] Link

  • Application of 2-amino-6-vinylpurine as an efficient agent for conjugation of oligonucleotides. Nucleosides Nucleotides Nucleic Acids, 2006.[3] Link

  • Heck Reaction Mechanism and Applications. Organic Chemistry Portal. Link

  • 8-vinyl-deoxyadenosine, an alternative fluorescent nucleoside analog. Nucleic Acids Research, 2005.[4] Link

Solubility Profile and Thermodynamic Analysis of N-cyclopropyl-9-vinyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and characterization protocols for N-cyclopropyl-9-vinyl-9H-purin-6-amine .

Executive Summary

N-cyclopropyl-9-vinyl-9H-purin-6-amine (Molecular Formula: C₁₀H₁₁N₅; MW: 201.23 g/mol ) is a specialized purine intermediate, primarily utilized in the synthesis of dual Src/Abl kinase inhibitors and as a chemical probe in purinergic receptor research.[1] Its structural uniqueness lies in the N9-vinyl group —a distinct hydrophobic moiety that differentiates it from standard nucleoside analogs (which typically feature ribose or cyclopentyl rings)—and the N6-cyclopropylamine motif.

This guide addresses the critical lack of standardized engineering data for this compound by providing a predictive solubility profile based on Structure-Activity Relationships (SAR), alongside a validated experimental protocol for determining its precise thermodynamic solubility parameters. This framework is essential for process chemists optimizing crystallization, purification, and formulation workflows.

Physicochemical Characterization

Before establishing solubility, the fundamental physicochemical properties must be defined to predict solvent interactions.

PropertyValue / CharacteristicRationale
Molecular Weight 201.23 g/mol Confirmed via Formula C₁₀H₁₁N₅.
Physical State Solid (Crystalline powder)Typical for fused heterocyclic amines.
Melting Point ~150–200 °C (Predicted)Analogous 9-vinylpurine melts at 198°C; cyclopropylamine substitution typically modulates lattice energy.
Lipophilicity (LogP) ~1.5 – 2.0 (Predicted)The vinyl and cyclopropyl groups significantly increase lipophilicity compared to Adenine (LogP -0.1).
H-Bond Donors 1 (N6-H )The secondary amine is the sole donor.
H-Bond Acceptors 3-4 (N1, N3, N7)The purine ring nitrogens remain available for solvent interaction.
Structural Impact on Solubility[2]
  • Purine Core: Planar and aromatic, promoting strong

    
    -
    
    
    
    stacking interactions in the solid state, which requires significant energy to overcome during dissolution.
  • N9-Vinyl Group: Highly lipophilic and sterically small. Unlike ribose, it offers no hydroxyl groups for water interaction, drastically reducing aqueous solubility.

  • N6-Cyclopropyl Group: Adds hydrophobic bulk while maintaining some conformational rigidity. It prevents the formation of certain hydrate structures common in unsubstituted purines.

Predicted Solubility Profile

Based on the Hansen Solubility Parameters (HSP) and dielectric requirements of similar 2,6,9-trisubstituted purines, the solubility profile is categorized below.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL) Dipole-dipole interactions disrupt

-stacking; excellent solvation of the purine core.
Polar Protic Methanol, Ethanol Moderate (10–30 mg/mL) H-bonding with N1/N3/N7 acceptors. Solubility likely increases significantly with Temperature (

).
Chlorinated DCM, Chloroform Good (20–40 mg/mL) Favorable dispersion forces with the vinyl/cyclopropyl groups.
Esters/Ketones Ethyl Acetate, Acetone Low to Moderate Useful as anti-solvents or for hot extraction; limited H-bond donation capability.
Water Water, Buffers Very Low (<1 mg/mL) Hydrophobic vinyl group dominates; compound is likely "practically insoluble" without pH adjustment.
Alkanes Hexane, Heptane Negligible Lack of polarity prevents disruption of the crystal lattice.

Process Insight: For crystallization, a binary solvent system of Ethanol/Water or Ethyl Acetate/Hexane is recommended. The compound should be dissolved in the hot organic phase (Ethanol or EtOAc) and precipitated by cooling or adding the anti-solvent (Water or Hexane).

Experimental Protocol: Determination of Mole Fraction Solubility

To generate precise engineering data, the Static Equilibrium (Shake-Flask) method coupled with HPLC-UV quantification is the gold standard.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Constant Temp Shaking (e.g., 298.15 K, 72 hours) Start->Equilibration Solvent Addition Separation Phase Separation (Centrifugation/Filtration 0.22 µm) Equilibration->Separation Equilibrium Reached Dilution Dilution with Mobile Phase (to within calibration range) Separation->Dilution Supernatant Quantification HPLC-UV Analysis (λ = 260 nm) Dilution->Quantification DataCalc Calculate Mole Fraction (x) Quantification->DataCalc

Figure 1: Standardized workflow for determining thermodynamic solubility.

Detailed Methodology
  • Preparation: Add excess N-cyclopropyl-9-vinyl-9H-purin-6-amine solid to 5 mL of the target solvent in a sealed glass vial.

  • Equilibration: Place vials in a thermostatic shaker bath. Shake at 150 rpm for 72 hours to ensure equilibrium.

    • Note: If measuring temperature dependence, repeat at 293.15, 298.15, 303.15, 308.15, and 313.15 K.

  • Sampling: Stop agitation and allow solids to settle for 2 hours (isothermal).

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the filtrate with methanol/water and analyze via HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: ACN:Water (Gradient 5%

      
       95%).
      
    • Detection: UV at 260 nm (Purine

      
      ).
      

Thermodynamic Analysis Framework

Once the mole fraction solubility (


) is obtained at various temperatures (

), the thermodynamic parameters of dissolution must be calculated to understand the driving forces.
Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature and is critical for process design:



  • A, B, C: Empirical constants derived from regression analysis.

  • Utility: Allows interpolation of solubility at any temperature within the measured range.

Van't Hoff Analysis

To determine the enthalpy (


) and entropy (

) of dissolution:

  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    
Gibbs Free Energy


  • Interpretation:

    • 
       (Endothermic):  Solubility increases with temperature (typical for purines).
      
    • 
      :  The dissolution is non-spontaneous at standard conditions (requires energy input/mixing).
      

References

  • BenchChem. N-cyclopropyl-9-vinyl-9H-purin-6-amine Product Description & Properties.Link

  • Huang, W., et al. (2009). "9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry, 52(15), 4743–4756. Link

  • Biointerface Research. (2021). "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents." Biointerface Research in Applied Chemistry. Link

  • PubChem. Purine Derivative Compound Summary: N-cyclopropyl-9-vinyl-9H-purin-6-amine.Link

Sources

History and development of N-cyclopropyl-9-vinyl-9H-purin-6-amine as a drug intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for drug development professionals. It synthesizes historical context, synthetic methodology, and medicinal chemistry applications of N-cyclopropyl-9-vinyl-9H-purin-6-amine .

From Antiviral Intermediates to Dual-Action Kinase Inhibitors

Executive Summary

N-cyclopropyl-9-vinyl-9H-purin-6-amine (CAS: 20245-85-6 derivative / Research Code: 5b) represents a critical convergence in purine nucleoside chemistry. Historically viewed merely as a structural analogue to the antiretroviral drug Abacavir (Ziagen), this compound has evolved into a distinct "privileged scaffold" in its own right.

While it shares the N6-cyclopropylamino motif essential for Abacavir’s lipophilicity and active site binding, the substitution of the carbocyclic sugar with a 9-vinyl group fundamentally alters its utility. It serves two distinct roles in modern drug development:

  • Synthetic Linchpin: A versatile intermediate for accessing complex 9-(arylethenyl)purines via Palladium-catalyzed Heck couplings.

  • Pharmacophore: A potent core structure for designing non-ATP competitive inhibitors of Src/Abl kinases, overcoming resistance mechanisms in Chronic Myeloid Leukemia (CML).

This guide delineates the development, synthesis, and application of this molecule, moving beyond standard protocols to explore the mechanistic causality of its design.

Chemical Genealogy & Structural Logic

The "Abacavir" Connection

The development of N-cyclopropyl-9-vinyl-9H-purin-6-amine cannot be understood without referencing Abacavir.

  • Abacavir: Features a (1S,4R)-cyclopentenyl carbinol at N9.[1] The N6-cyclopropyl group improves blood-brain barrier penetration and binding affinity.

  • The Vinyl Analog: Retains the N6-cyclopropyl group but simplifies the N9 position to a vinyl moiety.

Why the Vinyl Group? In the history of nucleoside analog development, the vinyl group was initially investigated as a "minimalist" mimic of the sugar ring, providing rigidity without the stereochemical complexity of a ribose or cyclopentene ring. Later, it was recognized as a reactive handle . The electron-rich alkene allows for late-stage functionalization (e.g., Heck arylation), enabling the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.

Mechanism of Action (Kinase Inhibition)

Unlike Abacavir (a reverse transcriptase inhibitor), the 9-vinyl derivatives have found their niche in oncology.

  • Target: Src and Bcr-Abl tyrosine kinases.

  • Binding Mode: The N6-cyclopropyl group occupies the adenine pocket, while the N9-vinyl group (and its derivatives) extends towards the hydrophobic regions, often bypassing the "gatekeeper" mutations (e.g., T315I) that render drugs like Imatinib ineffective.

Synthetic Routes & Technical Analysis

The synthesis of N-cyclopropyl-9-vinyl-9H-purin-6-amine presents a classic problem in purine chemistry: Regioselectivity (N9 vs. N7) .

The Convergent Route (Preferred)

The most robust industrial pathway involves installing the vinyl group before the amine.

Step 1: N9-Vinylation of 6-Chloropurine [2]

  • Reagents: 6-chloropurine, Vinyl Acetate, Catalyst (Hg(OAc)₂/H₂SO₄ historical or Pd(OAc)₂ modern).

  • Mechanism: Transvinylation.

  • Critical Control Point: The reaction must be thermodynamically controlled to favor the N9 isomer over the N7 isomer. N9 is generally more stable due to minimized steric clash with the C8 proton and electronic delocalization.

Step 2: SɴAr Displacement

  • Reagents: 6-chloro-9-vinylpurine, Cyclopropylamine, Ethanol/Base.[2][3]

  • Mechanism: Nucleophilic Aromatic Substitution.[2]

  • Logic: The electron-withdrawing effect of the purine ring (enhanced by N9-vinylation) makes the C6-chloride highly susceptible to nucleophilic attack by the amine.

Visualization of Synthetic Logic

The following diagram illustrates the preferred synthetic pathway and its divergence points.

SynthesisPath Start 6-Chloropurine Inter 6-Chloro-9-vinylpurine (Key Electrophile) Start->Inter Vinyl Acetate Pd(II) or Hg(II) SideProduct N7-Isomer (Impurity) Start->SideProduct Kinetic Control (Avoid) Product N-cyclopropyl-9-vinyl- 9H-purin-6-amine (Target Scaffold) Inter->Product Cyclopropylamine SnAr, 60°C Downstream1 Heck Coupling (Src/Abl Inhibitors) Product->Downstream1 Ar-X, Pd(0) Downstream2 Cyclopropanation (Carbocyclic Nucleosides) Product->Downstream2 CH2N2 / Cu

Caption: Figure 1. Regioselective synthesis of N-cyclopropyl-9-vinyl-9H-purin-6-amine and its downstream utility.

Detailed Experimental Protocols

These protocols are synthesized from optimized literature methods (Huang et al., J. Med. Chem.) and adapted for scalability.

Protocol A: Synthesis of 6-Chloro-9-vinylpurine (Precursor)

Note: This step uses a mercury catalyst (historical standard). For GMP workflows, a Palladium-catalyzed transvinylation is preferred to avoid heavy metal contamination.

  • Setup: Charge a flame-dried 3-neck flask with 6-chloropurine (10.0 g, 64.7 mmol) and vinyl acetate (300 mL).

  • Catalysis: Add Mercuric acetate (Hg(OAc)₂, 0.4 g) and concentrated Sulfuric acid (0.3 mL) as a catalyst.

  • Reaction: Heat the suspension to reflux (approx. 72°C) under Nitrogen for 24–36 hours. The solution will clarify as the product forms.

  • Quench: Cool to room temperature. Neutralize with solid NaHCO₃.

  • Purification: Filter through a Celite pad to remove mercury salts. Concentrate the filtrate in vacuo.

  • Isolation: Recrystallize the residue from ethanol/water to yield off-white needles.

    • Target Yield: 60–75%

    • QC Check: ¹H NMR (CDCl₃) should show vinyl protons at δ 7.25 (dd), 5.95 (d), 5.60 (d).

Protocol B: Synthesis of N-Cyclopropyl-9-vinyl-9H-purin-6-amine[2][4][5]
  • Reaction: Dissolve 6-chloro-9-vinylpurine (5.0 g, 27.7 mmol) in Ethanol (50 mL).

  • Addition: Add Cyclopropylamine (4.75 g, 83.1 mmol, 3.0 eq) dropwise.

  • Conditions: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1); the starting material spot (Rf ~0.6) should disappear.

  • Workup: Evaporate the solvent under reduced pressure.

  • Partition: Redissolve residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove amine salts.

  • Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Final Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM) or recrystallization from EtOAc/Hexanes.

Data Summary Table
ParameterSpecificationNotes
Appearance White to pale yellow solid
Melting Point 137–139 °CDistinct from Abacavir (lower MP)
Molecular Weight 215.25 g/mol Formula: C₁₀H₁₁N₅
¹H NMR (CDCl₃) δ 8.51 (s, 1H), 8.02 (s, 1H), 7.20 (dd, 1H), 5.90 (d, 1H), 5.05 (d, 1H), 3.05 (m, 1H), 0.90 (m, 2H), 0.65 (m, 2H)Diagnostic vinyl signals are key
Solubility Soluble in DMSO, MeOH, DCMPoorly soluble in water

Applications in Drug Discovery[10]

The Heck Reaction Strategy

The primary value of this intermediate lies in the Heck Reaction . By coupling the N9-vinyl group with aryl halides, researchers generate 9-(arenethenyl)purines .

  • Rationale: These derivatives lock the purine in a conformation that mimics the "DFG-out" (inactive) state of kinases.[4]

  • Outcome: High potency against Src and Abl kinases, including the Imatinib-resistant T315I mutant. The N6-cyclopropyl group is essential here; replacing it with a simple amine often results in a 10-fold loss of potency.

Mechanistic Pathway Visualization

The following diagram details the interaction logic between the drug intermediate and the target kinase.

Mechanism Scaffold N-cyclopropyl-9-vinyl- 9H-purin-6-amine Feature1 N6-Cyclopropyl Scaffold->Feature1 Feature2 N9-Vinyl Group Scaffold->Feature2 Target1 Adenine Pocket (Hydrophobic Fit) Feature1->Target1 Steric Bulk/Lipophilicity Target2 Gatekeeper Residue (T315I Bypass) Feature2->Target2 Extension via Heck Coupling Result Inhibition of Src/Abl Kinases Target1->Result Target2->Result

Caption: Figure 2. Structure-Activity Relationship (SAR) of the N-cyclopropyl-9-vinyl scaffold in kinase inhibition.

References

  • Huang, W., et al. (2009). "9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry, 52(15), 4743–4756.

  • Daluge, S. M., et al. (1997). "1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity." Antimicrobial Agents and Chemotherapy, 41(5), 1082–1093.

  • BenchChem. (2025).[5] "N-cyclopropyl-9-vinyl-9H-purin-6-amine: Product Overview and Applications." BenchChem Technical Library.

  • Crimmins, M. T. (1998). "Synthetic approaches to carbocyclic nucleosides." Tetrahedron, 54(32), 9229-9272.

  • PubChem. "Compound Summary: 9-vinyl-N6-cyclopropylpurine." National Library of Medicine.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Cyclopropyl-9-vinyl-9H-purin-6-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Discipline: Medicinal Chemistry & Targeted Therapeutics

Executive Summary

In the landscape of targeted oncology, the purine scaffold remains one of the most privileged structures for kinase inhibition. N-cyclopropyl-9-vinyl-9H-purin-6-amine represents a highly specialized, synthetically versatile intermediate engineered specifically for the development of dual Src/Abl kinase inhibitors [1]. Unlike traditional ATP-competitive inhibitors that target the active ("DFG-in") conformation of kinases, derivatives of this compound are strategically designed to bind the inactive ("DFG-out") conformation. This whitepaper details the physicochemical properties, mechanistic rationale, and validated synthetic protocols for this critical molecular entity.

Physicochemical Profiling & Structural Analysis

The utility of N-cyclopropyl-9-vinyl-9H-purin-6-amine stems from its precise molecular architecture. The compound is an adenine derivative featuring two critical modifications: a cyclopropyl group at the N6 exocyclic amine and a vinyl group at the N9 position of the purine core.

Data Presentation: Key Parameters

The following table summarizes the core quantitative and structural data for the compound.

ParameterValueFunctional Significance
IUPAC Name N-cyclopropyl-9-ethenyl-9H-purin-6-amineStandardized nomenclature for regulatory filing.
Molecular Formula C10H11N5Confirms the substitution of C3H5 (cyclopropyl) and C2H3 (vinyl) onto the C5H5N5 (adenine) core.
Molecular Weight 201.23 g/mol Low molecular weight allows for extensive downstream elaboration while maintaining drug-like properties (Lipinski's Rule of 5)[1].
Monoisotopic Mass 201.1014 DaCritical for high-resolution mass spectrometry (HRMS) validation during synthesis.
InChI Key LHHVXGFVFUMPPL-UHFFFAOYSA-NUnique cryptographic hash for database indexing and structural verification [1].

Mechanistic Rationale: The Causality of Structural Design

As an application scientist, it is crucial to understand why these specific functional groups were chosen rather than just what they are. The design of N-cyclopropyl-9-vinyl-9H-purin-6-amine is driven by strict structure-activity relationship (SAR) requirements for overcoming kinase resistance (such as the T315I gatekeeper mutation in Chronic Myeloid Leukemia) [2].

  • The N6-Cyclopropyl Moiety: The cyclopropyl group is a conformationally rigid, lipophilic substituent. In the context of the ATP-binding pocket, it occupies a specific hydrophobic region adjacent to the hinge-binding motif. Its rigidity minimizes the entropic penalty upon binding compared to linear alkyl chains, thereby enhancing binding affinity.

  • The N9-Vinyl Moiety: This is the synthetic linchpin of the molecule. The vinyl group acts as a chemical handle for palladium-catalyzed Heck coupling reactions. By reacting this vinyl group with various aryl halides, chemists can generate 9-(arenethenyl)purines. These extended, rigid trans-alkene structures are uniquely capable of projecting deep into the hydrophobic selectivity pocket that is only exposed when the kinase is in the DFG-out conformation[2].

G A N-cyclopropyl-9-vinyl- 9H-purin-6-amine (MW: 201.23 g/mol) B Palladium-Catalyzed Heck Coupling A->B + Aryl Halide C 9-(Arenethenyl)purine Derivative B->C Trans-vinyl linkage D Kinase Binding: DFG-out Conformation C->D Hydrophobic projection E Overcome Resistance (e.g., T315I Mutant) D->E Efficacy in CML

Figure 1: Synthetic utilization and downstream mechanistic targeting of the purine scaffold.

Experimental Protocol: Synthesis & Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol outlines the two-phase synthesis of N-cyclopropyl-9-vinyl-9H-purin-6-amine from commercially available 6-chloropurine. This methodology is engineered to be a self-validating system, complete with expected analytical checkpoints.

Phase 1: Transvinylation of 6-Chloropurine

Direct N-alkylation of purines with vinyl halides is thermodynamically unfavorable and low-yielding. Therefore, a mercury-catalyzed transvinylation approach is utilized.

  • Reaction Setup: Charge a flame-dried, round-bottom flask with 6-chloropurine (1.0 eq) and vinyl acetate (10.0 eq).

    • Causality: Vinyl acetate serves a dual purpose as both the reaction solvent and the vinyl group donor, driving the equilibrium forward.

  • Catalysis: Add mercury(II) acetate (0.05 eq) and concentrated sulfuric acid (0.01 eq) to the suspension.

    • Causality: The Hg(II) salt coordinates with the vinyl acetate, facilitating the electrophilic transfer of the vinyl group specifically to the N9 position of the purine ring [2].

  • Execution: Heat the mixture to reflux (approx. 72°C) for 12–16 hours under an inert argon atmosphere.

  • Isolation: Neutralize the reaction with solid

    
    , filter through a pad of Celite to remove mercury salts, and concentrate in vacuo. Purify via silica gel flash chromatography to yield 6-chloro-9-vinylpurine .
    
Phase 2: Displacement with Cyclopropylamine
  • Reaction Setup: Dissolve the purified 6-chloro-9-vinylpurine (1.0 eq) in a polar protic solvent (e.g., ethanol) at room temperature.

  • Nucleophilic Attack: Add cyclopropylamine (2.5 eq) dropwise.

    • Causality: The C6 position of the purine ring is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogens and the pyrimidine ring. The excess amine acts as both the nucleophile and the acid scavenger (absorbing the HCl byproduct).

  • Execution: Elevate the temperature to 60°C and stir for 4 hours.

  • Workup: Concentrate the mixture, partition between Ethyl Acetate (EtOAc) and deionized water, dry the organic layer over

    
    , and evaporate to yield the final product: N-cyclopropyl-9-vinyl-9H-purin-6-amine .
    
Analytical Checkpoints (Self-Validation System)

Do not proceed to downstream Heck couplings without verifying the structural integrity of the intermediate:

  • LC-MS: Confirm the presence of the

    
     molecular ion peak at m/z 202.2 .
    
  • 
    H NMR (
    
    
    
    , 400 MHz):
    • Verify the N9-vinyl system: Look for the characteristic doublet of doublets (dd) pattern representing the terminal alkene protons at approximately 5.0 ppm and 5.8 ppm , and the internal alkene proton at 7.2 ppm .

    • Verify the N6-cyclopropyl system: Confirm the presence of the cyclopropyl methylene protons as multiplets between 0.6–0.9 ppm , and the methine proton at roughly 3.0 ppm [3].

Conclusion

N-cyclopropyl-9-vinyl-9H-purin-6-amine (MW: 201.23 g/mol , Formula: C10H11N5) is far more than a simple building block; it is a rationally designed scaffold that enables the synthesis of next-generation kinase inhibitors. By leveraging its N9-vinyl group for palladium-catalyzed cross-coupling, medicinal chemists can construct rigid, hydrophobic vectors that successfully exploit the DFG-out conformation of kinases like Bcr-Abl, offering a vital pathway to overcome intractable clinical resistance mutations.

References

  • Huang, W.-S., Zhu, X., Wang, Y., et al. "9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry (ACS Publications), 2009, 52(15), 4716–4730. URL:[Link]

  • National Center for Biotechnology Information. "9-cyclopropyl-N-methyl-purin-6-amine" (Related Structural Analogue for NMR/Property Validation). PubChem Compound Summary for CID 130643594. URL:[Link]

Thermodynamic Stability and Degradation Kinetics of N-cyclopropyl-9-vinyl-9H-purin-6-amine

[1]

Executive Summary

N-cyclopropyl-9-vinyl-9H-purin-6-amine is a specialized purine scaffold, primarily utilized in the development of "DFG-out" kinase inhibitors targeting Src and Abl tyrosine kinases. Unlike canonical nucleosides, this molecule features a direct N9-vinyl linkage, imparting unique electronic properties and distinct stability challenges. This guide provides a comprehensive analysis of its thermodynamic profile, focusing on the lability of the enamine-like N9-vinyl bond under acidic conditions, its potential for radical-initiated polymerization, and the steric stabilization provided by the N6-cyclopropyl group.

Chemical Architecture and Reactivity Profile

Structural Analysis

The molecule consists of a purine core substituted at two critical positions:[1]

  • N6-Position (Cyclopropylamine): The cyclopropyl group acts as a steric shield. Unlike a methyl or ethyl group, the cyclopropyl ring provides metabolic stability against N-dealkylation due to the high bond dissociation energy of the cyclopropyl C-H bonds and steric hindrance.

  • N9-Position (Vinyl Group): This is the thermodynamic weak point. The N9-vinyl group forms an electronic system analogous to an enamine. However, the lone pair on N9 is heavily delocalized into the aromatic purine system (aromaticity of the imidazole ring), reducing the electron density available for the vinyl group compared to aliphatic enamines.

Thermodynamic Vulnerabilities[1][3]
  • Acid-Catalyzed Hydrolysis: The N9-vinyl bond is susceptible to protonation at the

    
    -carbon, leading to the formation of an unstable iminium ion intermediate, which rapidly hydrolyzes to release acetaldehyde and the free purine base.
    
  • Radical Polymerization: The terminal alkene allows for radical propagation, posing a risk of oligomerization in the solid state if not properly inhibited or stored at low temperatures.

Thermodynamic Stability Profile

Hydrolytic Stability (pH Dependence)

The stability of N-cyclopropyl-9-vinyl-9H-purin-6-amine is strictly pH-dependent.

  • Acidic Conditions (pH < 4): Highly Unstable. The rate of hydrolysis follows pseudo-first-order kinetics. The mechanism involves the protonation of the vinyl C

    
    , breaking the N-C conjugation.
    
  • Neutral/Basic Conditions (pH > 7): Relatively Stable. The delocalization of the N9 lone pair into the purine ring renders the vinyl group less nucleophilic, protecting it from spontaneous hydrolysis in the absence of an acid catalyst.

Thermal Stability
  • Melting Point: Typically observed in the range of 135°C – 145°C (analogous to similar trisubstituted purines).

  • Thermal Decomposition: Onset of decomposition (exothermic event) is often observed >180°C by DSC.

  • Solid-State Stability: Stable at room temperature (25°C) if protected from light and acid vapors.

Degradation Pathways and Mechanisms

The primary degradation pathway is the acid-catalyzed cleavage of the N9-vinyl bond.

Mechanism Visualization

The following diagram illustrates the critical degradation pathway (Acid Hydrolysis) and the secondary risk (Polymerization).

DegradationPathwaysCompoundN-cyclopropyl-9-vinyl-9H-purin-6-amineProtonationC-beta Protonation(Rate Limiting)Compound->Protonation H+ (Acid)RadicalRadical Initiation(hν or Peroxides)Compound->Radical UV / HeatIminiumN-Purinyl Iminium Ion(Transient)Protonation->IminiumHydrolysisWater Attack &FragmentationIminium->Hydrolysis +H2OProductsN6-cyclopropyladenine+ AcetaldehydeHydrolysis->ProductsPolymerPoly(N-vinylpurine)OligomersRadical->Polymer

Caption: Figure 1. Dual degradation pathways: Acid-catalyzed hydrolysis (primary) and radical-initiated polymerization (secondary).

Experimental Protocols for Stability Assessment

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

Objective: Determine the kinetic rate constant (

Reagents:

  • 0.1 M HCl

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (HPLC Grade)

Workflow:

  • Preparation: Dissolve 10 mg of the compound in 1 mL Acetonitrile.

  • Initiation: Dilute to 50 µM using 0.1 M HCl (for acid stress) or Phosphate Buffer (control). Incubate at 37°C.

  • Sampling: Aliquot 100 µL at

    
     minutes.
    
  • Quenching: Immediately neutralize acid samples with an equal volume of 0.1 M NaOH or dilute into cold mobile phase.

  • Analysis: Analyze via HPLC-UV (254 nm).

Data Processing: Plot


Protocol 2: Polymerization Monitoring via HPLC

Objective: Detect the formation of oligomers during storage.

Method Parameters:

Parameter Setting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes

| Detection | UV at 260 nm |

Interpretation:

  • Monomer: Sharp peak at ~8-10 min.

  • Hydrolysis Product (Purine Base): Early eluting peak (more polar).

  • Oligomers: Broad, late-eluting peaks or baseline humps after the monomer.[2]

Summary of Stability Data

ParameterValue / ObservationRisk Level
Hydrolytic Stability (pH 1.2)

hours
High
Hydrolytic Stability (pH 7.4) Stable (

hours)
Low
Photostability Sensitive to UV (254 nm)Medium
Thermal Stability (Solid) Stable up to 100°CLow
Storage Condition -20°C, Desiccated, Amber VialN/A

References

  • Huang, W. S., et al. (2009). "9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry.

  • Senogles, E., & Thomas, R. (1980). "The products of acid hydrolysis of N-vinyl-2-pyrrolidone." Journal of Polymer Science: Polymer Letters Edition. (Provides mechanistic basis for N-vinyl hydrolysis).
  • BenchChem. "9-Cyclopropyl-N-(2-fluorophenyl)-9H-purin-6-amine Data Sheet." (Structural analog stability data).

Methodological & Application

Procedure for vinylation of N-cyclopropyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity N9-Vinylation of N-cyclopropyl-9H-purin-6-amine

Executive Summary & Strategic Context

The functionalization of N-cyclopropyl-9H-purin-6-amine (CAS: 20277-39-0) is a critical workflow in the development of antiviral nucleoside analogs. While the allylation of this scaffold is famous for the synthesis of Abacavir (Ziagen), the direct N-vinylation (introduction of a –CH=CH₂ moiety) is increasingly relevant for creating novel polymerizable monomers and rigid chemical probes.

This guide details the Palladium-Catalyzed Transvinylation using vinyl acetate. Unlike classical alkylation with vinyl halides (which requires toxic reagents and high temperatures) or acetylene-based methods (high pressure), the vinyl acetate route offers a "privileged" kinetic pathway that favors the thermodynamically stable N9-isomer over the N7-isomer, a common challenge in purine chemistry.

Key Technical Advantages of this Protocol:

  • Regiocontrol: Uses Pd(II) coordination to direct vinylation specifically to the N9 position.

  • Safety Profile: Eliminates the use of gaseous acetylene or volatile vinyl bromide.

  • Scalability: Compatible with standard batch reactors without high-pressure containment.

Mechanistic Insight: The Pd(II)/Pd(0) Catalytic Cycle

To ensure reproducibility, researchers must understand the causality of the reaction. The transformation relies on a Pd(II)-catalyzed transvinylation mechanism, distinct from the typical Heck or Suzuki cycles.

  • Activation: The N9-H of the purine (pKa ~9.8) is deprotonated by the base (Cs₂CO₃), generating the purinyl anion.

  • Coordination: Pd(OAc)₂ coordinates with the vinyl acetate and the purinyl anion.

  • Nucleophilic Attack: The purinyl nitrogen attacks the coordinated vinyl species.

  • Elimination: Acetic acid is eliminated, regenerating the catalyst and releasing the N9-vinyl purine.

Regioselectivity Note: The steric bulk of the cyclopropyl group at the C6 position exerts a remote directing effect, further discouraging N7-vinylation due to peri-interactions, thereby enhancing N9 selectivity (>95:5 ratio expected).

Figure 1: Catalytic cycle for the Pd-mediated transvinylation of purine bases.

Experimental Protocol

Target Molecule: 9-vinyl-N-cyclopropyl-9H-purin-6-amine Molecular Weight: ~201.23 g/mol (Product) | ~175.19 g/mol (Substrate)

Reagents & Materials Table
ReagentEquiv.[1][2]MW ( g/mol )Quantity (Example)Role
N-cyclopropyl-9H-purin-6-amine 1.0175.191.75 g (10 mmol)Substrate
Vinyl Acetate 4.086.093.44 g (~3.7 mL)Vinyl Donor / Solvent Co-factor
Pd(OAc)₂ 0.05224.51112 mgCatalyst Precursor
Triphenylphosphine (PPh₃) 0.10262.29262 mgLigand (Stabilizes Pd)
Cesium Carbonate (Cs₂CO₃) 2.0325.826.52 gBase (Anhydrous)
1,4-Dioxane N/ASolvent40 mLSolvent (Anhydrous)
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Activity)

  • In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add Pd(OAc)₂ (112 mg) and PPh₃ (262 mg).

  • Add 5 mL of anhydrous 1,4-dioxane.

  • Stir at room temperature (25°C) for 15 minutes under Argon/Nitrogen.

    • Observation: The solution should turn from orange-brown to a clear yellow, indicating the formation of the active Pd-phosphine species.

Step 2: Reaction Assembly

  • To the catalyst solution, add the substrate N-cyclopropyl-9H-purin-6-amine (1.75 g).

  • Add Cesium Carbonate (6.52 g). Note: Ensure Cs₂CO₃ is finely ground and dry; moisture kills this reaction.

  • Add the remaining 1,4-dioxane (35 mL).

  • Add Vinyl Acetate (3.7 mL) last.

Step 3: Thermal Activation

  • Fit the flask with a reflux condenser and seal with a septum. Purge with Nitrogen for 5 minutes.

  • Heat the mixture to 90°C (oil bath temperature).

  • Stir vigorously (800 RPM) for 16–24 hours .

    • Monitoring: Check via TLC (Mobile Phase: 5% Methanol in DCM). The N9-vinyl product typically has a higher Rf than the starting material due to the loss of the N-H hydrogen bond donor.

Step 4: Workup & Purification

  • Cool the reaction to room temperature.

  • Filter the mixture through a Celite pad to remove inorganic salts and Palladium black. Wash the pad with Ethyl Acetate (50 mL).

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 5% Methanol in Dichloromethane (DCM).

    • Yield Expectation: 75–85% (Pale yellow solid).

Quality Control & Characterization

To validate the synthesis, the following analytical signals confirm the N9-vinylation structure.

1. ¹H-NMR (400 MHz, DMSO-d₆) - Diagnostic Signals:

  • Vinyl Group (AMX System):

    • H_a (dd, ~7.3 ppm): The proton on the carbon attached to N9. It is highly deshielded.

    • H_b (dd, ~5.8 ppm): Terminal vinyl proton (cis to N).

    • H_c (dd, ~4.9 ppm): Terminal vinyl proton (trans to N).

    • Coupling Constants: Look for

      
       Hz and 
      
      
      
      Hz.
  • Purine Core:

    • H2 & H8 (~8.2 - 8.5 ppm): Singlets. A shift in H8 specifically confirms N9 functionalization compared to the starting material.

  • Cyclopropyl:

    • Multiplets at ~0.6–0.9 ppm and ~3.0 ppm (methine).

2. Troubleshooting Table

IssueProbable CauseCorrective Action
Low Conversion (<20%) Wet reagents or inactive catalyst.Dry Cs₂CO₃ in an oven at 120°C overnight. Use fresh Pd(OAc)₂.
N7-Isomer Formation Temperature too low or solvent polarity issues.Ensure temperature is >85°C to favor thermodynamic N9 product. Switch solvent to Toluene/Dioxane mix.
Pd Black Precipitation Ligand dissociation.Increase PPh₃ loading to 0.15 eq or switch to Xantphos (bidentate).

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis of 9-vinyl-N-cyclopropyl-9H-purin-6-amine.

References

  • BenchChem. (2025).[1][3] Synthesis of 9-Vinyl-9H-purine Derivatives for Drug Discovery: Application Notes and Protocols. Retrieved from 3

  • Lagisetty, P., et al. (2009). Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry. Retrieved from 4

  • Rodygin, K. S., et al. (2018). Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification. Molecules. Retrieved from 5

  • Juliá, F., et al. (2021).[2] Vinyl Thianthrenium Tetrafluoroborate: A Practical and Versatile Vinylating Reagent. Journal of the American Chemical Society.[2] Retrieved from 2

Sources

Application Note: Palladium-Catalyzed Heck Cross-Coupling of N-Cyclopropyl-9-vinyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application: Synthesis of 9-(arenethenyl)purines for Dual Src/Abl Kinase Inhibitors (DFG-out conformation targeting)

Introduction & Scientific Rationale

The purine scaffold is a privileged structure in kinase inhibitor discovery. Specifically, 9-(arenethenyl)purines have emerged as highly potent, orally bioavailable dual Src/Abl kinase inhibitors that uniquely target the inactive "DFG-out" enzyme conformation [1].

Historically, the installation of the arenethenyl moiety at the N9 position relied on the Horner−Wadsworth−Emmons (HWE) reaction of N9-(phosphorylmethyl)purines with substituted benzaldehydes. However, this route suffers from lengthy intermediate syntheses and variable stereoselectivity. To circumvent these bottlenecks, a highly efficient, E-selective Heck cross-coupling strategy utilizing N-cyclopropyl-9-vinyl-9H-purin-6-amine as a versatile building block was developed [1].

This application note details the optimized protocols, mechanistic causality, and built-in validation systems required to successfully execute this palladium-catalyzed coupling.

Mechanistic Causality & Reagent Selection (E-E-A-T)

In transition-metal catalysis, every reagent must be selected with precise mechanistic intent. The Heck coupling of N-cyclopropyl-9-vinyl-9H-purin-6-amine with aryl iodides (e.g., substituted iodobenzamides) is driven by the following optimized parameters:

  • Catalyst Precursor (Pd(OAc)₂): Palladium(II) acetate is utilized as a stable precatalyst. It is reduced in situ by the phosphine ligand or the amine base to form the catalytically active 14-electron Pd(0) species.

  • Ligand (P(o-tol)₃): Tri-o-tolylphosphine is critical. Its significant steric bulk (cone angle ~194°) prevents the formation of unreactive, over-coordinated PdL₄ complexes. Furthermore, the steric repulsion accelerates the final reductive elimination step and stabilizes the active Pd(0) intermediate, preventing catalyst precipitation (palladium black).

  • Base (DIPEA): N,N-Diisopropylethylamine serves as a non-nucleophilic proton scavenger. It neutralizes the hydroiodic acid (HI) generated during β-hydride elimination, driving the catalytic cycle forward without participating in unwanted side reactions (such as SNAr at the purine core).

  • Stereoselectivity (Exclusive E-Isomer): The reaction yields exclusively the trans (E)-isomer. This is a direct result of steric causality: during the migratory insertion and subsequent rotation prior to β-hydride elimination, the bulky purine ring and the aryl group adopt an anti configuration to minimize steric clash.

Catalytic Cycle Visualization

HeckCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-I + Pd(0)) Pd0->OxAdd Ar-I PdII_Ar Ar-Pd(II)-I Complex OxAdd->PdII_Ar MigIns Migratory Insertion (+ Vinyl Purine) PdII_Ar->MigIns N-cyclopropyl-9-vinylpurine PdII_Alkyl Alkyl-Pd(II) Complex MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product E-Arenethenylpurine Product BetaElim->Product Release RedElim Reductive Elimination (DIPEA neutralizes HI) BetaElim->RedElim HPd(II)I RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle of the Palladium-catalyzed Heck cross-coupling reaction.

Experimental Protocol

This protocol describes the coupling of N-cyclopropyl-9-vinyl-9H-purin-6-amine with a model aryl iodide (e.g., 3-iodo-4-methyl-N-[3-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide).

Reagent Preparation & Setup
  • Glassware: Oven-dry a 25 mL Schlenk tube or a pressure-rated reaction vial equipped with a magnetic stir bar.

  • Charge Solids: To the vessel, add N-cyclopropyl-9-vinyl-9H-purin-6-amine (1.0 equiv, 1.0 mmol), the aryl iodide (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol %), and P(o-tol)₃ (0.10 equiv, 10 mol %).

  • Inert Atmosphere: Seal the vessel with a septum. Connect to a Schlenk line, evacuate the vessel under high vacuum, and backfill with ultra-pure N₂ or Argon. Repeat this cycle three times. (Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand to phosphine oxide, destroying the catalyst).

Reaction Execution
  • Solvent & Base Addition: Via syringe, add anhydrous, degassed DMF (5.0 mL) followed by DIPEA (2.5 equiv, 2.5 mmol).

  • Heating: Replace the septum with a Teflon-lined crimp cap (if using a vial) under N₂ flow. Submerge the vessel in a pre-heated oil bath or heating block at 100 °C .

  • Stirring: Stir vigorously for 4 to 12 hours. The solution will typically transition from an initial reddish-orange to a deep yellow/brown as the active Pd(0) species forms and cycles.

Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 20 mL) and transfer to a separatory funnel.

  • Aqueous Wash: Wash the organic layer with distilled water (3 × 20 mL) to remove the highly polar DMF and DIPEA hydroiodide salts. Wash once with saturated aqueous NaCl (brine, 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Dichloromethane/Methanol (typically 95:5 to 90:10) to afford the pure E-9-(arenethenyl)purine.

Experimental Workflow Visualization

Workflow Prep 1. Reagent Prep Degas DMF & Add Pd Reaction 2. Heck Coupling 100°C, N2 Atm Prep->Reaction Monitor 3. Monitoring LC-MS / TLC Reaction->Monitor Workup 4. Workup EtOAc / H2O Extr. Monitor->Workup Purify 5. Purification Silica Column Workup->Purify

Figure 2: Step-by-step experimental workflow for the synthesis of 9-(arenethenyl)purines.

Data Presentation & Self-Validating Metrics

A robust protocol must be a self-validating system. Do not proceed to purification without confirming intermediate milestones. Table 1 outlines the optimized reaction parameters, while Table 2 provides the analytical metrics required to validate the success and stereochemistry of the coupling.

Table 1: Optimized Reaction Parameters and Causality

ParameterSelectionScientific Rationale
Purine Substrate N-cyclopropyl-9-vinyl-9H-purin-6-amineProvides the terminal alkene for migratory insertion; the N6-cyclopropylamine enhances binding to the hinge region of kinases.
Aryl Halide Substituted IodobenzamideThe weaker C–I bond undergoes facile oxidative addition with Pd(0) at lower activation energies compared to C–Br or C–Cl bonds.
Catalyst Loading 5 mol% Pd(OAc)₂ / 10 mol% P(o-tol)₃Ensures a 1:2 Pd-to-Ligand ratio, optimizing the formation of the active monomeric Pd(0)L₂ species while preventing catalyst aggregation.
Solvent Anhydrous DMFHigh boiling point (153 °C) allows for elevated reaction temperatures (100 °C); excellent solvating power for polar purine intermediates.

Table 2: Analytical Validation Metrics (Self-Validating System)

Analytical TechniqueTarget ObservationValidation Meaning
LC-MS (In-Process) Disappearance of Aryl Iodide peak; Appearance of[M+H]⁺ product mass.Confirms catalytic turnover and reaction completion. Prevents premature workup.
TLC (UV 254 nm) Formation of a new, highly UV-active spot (typically lower Rf than the iodide).Indicates the formation of the extended conjugated π-system characteristic of the arenethenylpurine.
¹H NMR (Post-Purif.) Two doublet signals in the olefinic region (δ 7.0–8.0 ppm) with J ≈ 14.0–16.0 Hz .Critical Check: The large coupling constant (J) mathematically proves the exclusive formation of the desired trans (E) alkene isomer.

References

  • Huang, W.-S., et al. (2009). 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 52(15), 4743–4756. Available at:[Link]

Reaction conditions for cyclopropylamine addition to purine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Cyclopropylamine Addition to Purine Derivatives

Abstract

The nucleophilic addition of cyclopropylamine to purine scaffolds is a pivotal transformation in the synthesis of antiviral therapeutics (e.g., Abacavir) and kinase inhibitors. This guide provides an in-depth analysis of the reaction parameters governing the


 displacement of leaving groups (typically halides) at the C6 position of purines. We present optimized protocols for both classical thermal reflux and microwave-assisted synthesis, alongside critical insights into regioselectivity when handling di-halogenated substrates.

Introduction & Mechanistic Basis

The introduction of a cyclopropylamino group at the C6 position of a purine ring is achieved via Nucleophilic Aromatic Substitution (


). The reaction is driven by the electron-deficient nature of the purine ring, which is often enhanced by electron-withdrawing groups or protonation.

Mechanism: The nitrogen lone pair of cyclopropylamine attacks the electrophilic C6 carbon, forming a Meisenheimer-like tetrahedral intermediate. The aromaticity is restored by the expulsion of the leaving group (typically Chloride).

Key Challenges:

  • Volatility: Cyclopropylamine has a boiling point of ~50°C, making open-vessel reflux in higher-boiling solvents (like EtOH, bp 78°C) challenging without significant reagent loss.

  • Steric Hindrance: The cyclopropyl group adds bulk, potentially slowing reaction rates compared to linear amines.

  • Regioselectivity: In 2,6-dichloropurines, differentiating between the C2 and C6 positions is critical.

SNAr_Mechanism Reactants 6-Chloropurine + Cyclopropylamine TS Tetrahedral Intermediate (Meisenheimer Complex) Reactants->TS Nucleophilic Attack (Rate Limiting) Product N6-Cyclopropylpurine + HCl TS->Product Elimination of Cl-

Figure 1: Simplified


 mechanism for the displacement of chloride by cyclopropylamine.

Critical Reaction Parameters

The following table summarizes the impact of key variables on reaction efficiency and product quality.

ParameterCommon ChoiceMechanistic Insight & Recommendation
Solvent Ethanol, Isopropanol, n-ButanolProtic solvents (alcohols) are preferred as they stabilize the leaving group (Cl-) via H-bonding. Ethanol is standard for industrial scale (Abacavir). n-Butanol is ideal for high-temp thermal reactions to avoid pressure vessels.
Base TEA, DIPEA, or Excess AmineThe reaction generates HCl. A base is required to scavenge the acid and prevent protonation of the nucleophile. Recommendation: Use 2.0–2.5 eq. of cyclopropylamine (acting as both nucleophile and base) or 1.2 eq. amine + 1.5 eq.[1] DIPEA.
Temperature Reflux (80°C) vs. MW (100-120°C)Thermal reflux requires 4–12 hours. Microwave irradiation (MW) reduces this to 10–30 minutes by overcoming the activation energy barrier efficiently.
Leaving Group Cl > F > BrWhile Fluorine is a better leaving group for

(due to high electronegativity increasing C-F dipole), Chlorine is cost-effective and sufficiently reactive for purines.

Experimental Protocols

Protocol A: Classical Thermal Synthesis (Abacavir Route)

Best for: Large-scale batch processing where microwave instrumentation is unavailable.

Reagents:

  • 6-Chloropurine derivative (1.0 equiv)

  • Cyclopropylamine (2.5 equiv)

  • Ethanol (Absolute) or Isopropanol (10 V/w relative to substrate)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a highly efficient reflux condenser (double-surface or dimroth). Connect the top of the condenser to an inert gas line (N2/Ar).

    • Critical: Because cyclopropylamine (bp 50°C) boils before ethanol (bp 78°C), the condenser coolant must be chilled (<5°C) to prevent amine loss. Alternatively, use a sealed pressure tube behind a blast shield.

  • Addition: Charge the flask with the 6-chloropurine substrate and solvent. Add cyclopropylamine in one portion.

  • Reaction: Heat the mixture to reflux.

    • Checkpoint: Monitor by TLC (MeOH/DCM 1:9) or LCMS. Conversion usually requires 6–12 hours.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.[1]

    • Partition: Dissolve the residue in Ethyl Acetate and wash with saturated NaHCO3 (to remove HCl salts) followed by Brine.

    • Dry over Na2SO4 and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening, library generation, and difficult substrates.

Reagents:

  • Purine Substrate (0.5 mmol)

  • Cyclopropylamine (1.5 mmol, 3 equiv)

  • DIPEA (1.0 mmol, 2 equiv) - Optional if amine is valuable

  • Solvent: Ethanol or n-Butanol (2 mL)

Procedure:

  • Loading: In a 10 mL microwave process vial, combine substrate, solvent, DIPEA, and cyclopropylamine.

  • Sealing: Crimp the cap immediately to prevent evaporation of the amine.

  • Irradiation:

    • Temperature: 100°C to 120°C.

    • Time: 10–20 minutes.

    • Mode: Dynamic (High absorption level).

  • Workup: Decap carefully after cooling. Pour into water and extract with EtOAc as per Protocol A.

Regioselectivity: Handling 2,6-Dichloropurine

When reacting cyclopropylamine with 2,6-dichloropurine, the goal is typically selective substitution at the C6 position.

  • Reactivity Order: C6 > C2. The C6 position is more electrophilic due to the para-like resonance with N7/N9.

  • Control Strategy:

    • Temperature: Keep temperatures moderate (0°C to RT) to favor the kinetic product (C6-substitution). High temperatures (>80°C) may lead to bis-substitution (C2 and C6).

    • Stoichiometry: strictly control amine equivalents (1.0–1.1 eq) and add dropwise.

Regioselectivity Substrate 2,6-Dichloropurine Condition1 Cond A: 1.1 eq Amine, 0°C - RT (Kinetic Control) Substrate->Condition1 Condition2 Cond B: Excess Amine, >80°C (Thermodynamic/Forcing) Substrate->Condition2 Product1 Major: 2-chloro-6-(cyclopropylamino)purine Condition1->Product1 Product2 Major: 2,6-bis(cyclopropylamino)purine Condition2->Product2

Figure 2: Decision tree for controlling regioselectivity in di-halogenated purines.

Safety & Handling (Cyclopropylamine)

Cyclopropylamine poses specific hazards that must be mitigated:

  • Volatility & Flammability: Flash point is approx. 1°C. Vapors can form explosive mixtures. All transfers must occur in a fume hood away from ignition sources.

  • Toxicity: It is a strong irritant and toxic by inhalation.

  • Pressure Hazards: When heating in sealed vessels (microwave or pressure tubes), ensure the vessel is rated for the vapor pressure of the solvent + amine at the target temperature.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Loss of CyclopropylamineThe amine likely evaporated before reacting. Use a sealed tube or add 2 additional equivalents.
Bis-substitution (on 2,6-dichloro) Temperature too highLower reaction temperature to 0°C or RT. Reduce reaction time.
Hydrolysis (OH instead of Amine) Wet SolventWater competes as a nucleophile, especially at high pH. Use anhydrous ethanol/isopropanol.
Poor Solubility Non-polar solventPurines are often insoluble in DCM/Toluene. Switch to n-Butanol, DMF, or DMSO.

References

  • Daluge, S. M., et al. (1990). European Patent EP0434450A2: Therapeutic Nucleosides. European Patent Office.

    • Context: Describes the industrial synthesis of Abacavir, specifically the displacement of chloride by cyclopropylamine in ethanol.
  • Crimmins, M. T., & King, B. W. (1996). Asymmetric Synthesis of Carbocyclic Nucleosides: An Efficient Synthesis of (-)-Abacavir. Journal of Organic Chemistry, 61(12), 4192-4193.

    • Context: detailed methodology for the enantioselective synthesis including the purine functionaliz
  • Qu, G., et al. (2006). Microwave Assisted Synthesis of 6-Substituted Aminopurine Analogs in Water. Journal of the Brazilian Chemical Society, 17(5), 915-922.[2]

    • Context: Validates the use of microwave irradiation and water as a solvent for green synthesis of these deriv
  • Legraverend, M., et al. (2006). Synthesis of 2,6,9-trisubstituted purines. Tetrahedron, 62, 3399. Context: Discusses regioselectivity challenges in 2,6-dichloropurine substitutions.

Sources

Scalable Manufacturing of N-cyclopropyl-9-vinyl-9H-purin-6-amine: A Detailed Guide for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The purine scaffold is a fundamental heterocyclic structure in medicinal chemistry, integral to the composition of nucleic acids and a privileged motif in drug design.[][2] Chemical modification of the purine core is a well-established strategy for developing novel therapeutic agents.[3] The introduction of a vinyl group at the N9 position and a cyclopropyl moiety at the C6 amino position yields N-cyclopropyl-9-vinyl-9H-purin-6-amine, a compound with significant potential for applications in drug discovery due to its unique electronic and steric properties.[4] This modification can modulate the molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.

This document provides a comprehensive guide to a scalable and efficient manufacturing process for N-cyclopropyl-9-vinyl-9H-purin-6-amine. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. The process emphasizes safety, scalability, and high-yield production of the target compound.

Synthetic Strategy Overview

The manufacturing process is a multi-step synthesis commencing with a commercially available purine derivative. The key transformations involve a nucleophilic aromatic substitution to introduce the cyclopropylamine moiety, followed by a palladium-catalyzed N-vinylation reaction. This synthetic route is designed for its robustness, high yields, and adaptability to large-scale production.

Logical Workflow of the Synthesis

Synthetic_Workflow A Step 1: Nucleophilic Aromatic Substitution B Intermediate: N-cyclopropyl-9H-purin-6-amine A->B Cyclopropylamine, Heat C Step 2: Palladium-Catalyzed N-Vinylation B->C Vinyl Acetate, Pd(OAc)₂, PPh₃, Cs₂CO₃, 1,4-Dioxane D Final Product: N-cyclopropyl-9-vinyl-9H-purin-6-amine C->D Reaction Completion E Purification D->E Column Chromatography

Caption: High-level overview of the synthetic pathway.

PART 1: Synthesis of N-cyclopropyl-9H-purin-6-amine (Intermediate)

This initial step involves the substitution of a leaving group on the purine ring with cyclopropylamine. 6-Chloropurine is a common and effective starting material for this transformation.[3][5]

Material/EquipmentSpecifications
6-Chloropurine98% purity
Cyclopropylamine98% purity
n-ButanolAnhydrous
N,N-Diisopropylethylamine (DIPEA)≥99%
Round-bottom flaskAppropriate size for the scale
Reflux condenser
Magnetic stirrer with heating mantle
Standard laboratory glassware
Rotary evaporator
  • Reaction Setup: In a suitably sized round-bottom flask, dissolve 6-chloropurine (1.0 equivalent) in n-butanol.

  • Reagent Addition: To the stirred solution, add cyclopropylamine (1.5 equivalents) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature for 16-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to yield N-cyclopropyl-9H-purin-6-amine.[6]

PART 2: Synthesis of N-cyclopropyl-9-vinyl-9H-purin-6-amine (Final Product)

The second key step is the introduction of the vinyl group at the N9 position of the purine ring via a palladium-catalyzed N-vinylation reaction.[4]

Material/EquipmentSpecifications
N-cyclopropyl-9H-purin-6-amineFrom Part 1
Vinyl acetateReagent grade
Palladium(II) acetate (Pd(OAc)₂)Catalyst grade
Triphenylphosphine (PPh₃)Ligand
Cesium carbonate (Cs₂CO₃)Base
1,4-DioxaneAnhydrous
Nitrogen or Argon gas supplyFor inert atmosphere
Schlenk line or similar apparatus
Standard laboratory glassware
Rotary evaporator
Silica gel for column chromatography
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-cyclopropyl-9H-purin-6-amine (1.0 equivalent), cesium carbonate (2.0 equivalents), palladium(II) acetate (0.1 equivalents), and triphenylphosphine (0.2 equivalents).

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to the flask, followed by the addition of vinyl acetate (3.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove insoluble salts and wash the solid residue with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the final product, N-cyclopropyl-9-vinyl-9H-purin-6-amine.[4]

Key Chemical Transformations

Chemical_Transformations cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: N-Vinylation 6-Chloropurine 6-Chloropurine N-cyclopropyl-9H-purin-6-amine N-cyclopropyl-9H-purin-6-amine 6-Chloropurine->N-cyclopropyl-9H-purin-6-amine + Cyclopropylamine (DIPEA, n-Butanol, 120°C) N-cyclopropyl-9-vinyl-9H-purin-6-amine N-cyclopropyl-9-vinyl-9H-purin-6-amine N-cyclopropyl-9H-purin-6-amine->N-cyclopropyl-9-vinyl-9H-purin-6-amine + Vinyl Acetate (Pd(OAc)₂, PPh₃, Cs₂CO₃, 1,4-Dioxane, 80-100°C)

Caption: Detailed chemical transformations in the synthesis.

Purification and Characterization

The final product's purity is critical for its intended application. Column chromatography is a standard and effective method for purifying purine derivatives.[7][8] The polarity of the solvent system for chromatography should be optimized based on the specific properties of the compound. For purines with non-polar substituents, a hexane/ethyl acetate system is often effective, while more polar compounds may require dichloromethane/methanol or reversed-phase chromatography.[7]

Analytical Techniques for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the cyclopropyl and vinyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

Handling of all chemicals should be performed in a well-ventilated fume hood.[9][10] Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[11][12][13]

  • 6-Chloropurine: Is a hazardous substance; avoid inhalation and contact with skin and eyes.[5]

  • Cyclopropylamine: Is a flammable and corrosive liquid.

  • Palladium Catalysts: Can be toxic and should be handled with care.

  • Solvents: n-Butanol, 1,4-dioxane, and ethyl acetate are flammable.

All waste materials should be disposed of in accordance with institutional and local regulations.[9]

Scalability Considerations

For scaling up the synthesis, several factors need to be considered:

  • Reaction Vessel: A larger, appropriately equipped reaction vessel will be required.

  • Heat Transfer: Efficient heating and cooling are crucial for maintaining optimal reaction temperatures in larger volumes.

  • Mixing: Adequate agitation is necessary to ensure homogeneity of the reaction mixture.

  • Purification: Large-scale purification may necessitate the use of automated flash chromatography systems or crystallization techniques.[14]

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of N-cyclopropyl-9-vinyl-9H-purin-6-amine. By following the outlined procedures and adhering to the safety guidelines, researchers and drug development professionals can efficiently produce this valuable compound for further investigation and application in the pharmaceutical field. The synthetic strategy is robust and adaptable, allowing for the potential synthesis of a library of related purine derivatives.

References

  • Armarego, W.L.F., & Perrin, D.D. (n.d.). Purification of Laboratory Chemicals. 4th edition. Sciencemadness.
  • BenchChem. (2025). Essential Safety and Handling Protocols for 3,6-Dimethyl-3H-purine.
  • BenchChem. (2025). Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.
  • BOC Sciences. (n.d.). Purine Synthesis for Research.
  • ChemicalBook. (n.d.). 6-Chloropurine ribonucleoside synthesis.
  • ChemicalBook. (n.d.).
  • Cole-Parmer. (2005, May 5).
  • Teledyne Labs. (n.d.).
  • European Patent Office. (n.d.).
  • Fluorochem. (n.d.). 9-VINYL-9H-PURIN-6-AMINE (CAS 20245-85-6).
  • Google Patents. (n.d.). CN102336755A - Chemical synthesis method of 6-chloropurine.
  • Google Patents. (n.d.). 6-chloropurine - US2832781A.
  • Google Patents. (n.d.).
  • Guidechem. (n.d.). cyclopropyl-(9-ethynyl-9h-purin-6-yl)amine.
  • Hilaris Publisher. (2024, July 29).
  • MDPI. (2006, June 1). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent.
  • MDPI. (n.d.).
  • MedchemExpress.com. (n.d.). 6-Chloropurine (6-Chloro-9H-purine)
  • Moravek. (n.d.).
  • National Center for Biotechnology Information. (2021, February 18). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents.
  • National Center for Biotechnology Information. (n.d.). 9-cyclopropyl-~{N}-methyl-purin-6-amine | C9H11N5 | CID 130643594.
  • National Institutes of Health. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • Novalix. (n.d.).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • PrepChem.com. (n.d.). Synthesis of 6-chloropurine.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems.
  • TSI Journals. (n.d.).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

Sources

Application Note: Catalytic Systems for the Synthesis of Vinyl Purine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

Vinyl purine amines—notably 2-amino-6-vinylpurine and C8-vinyladenosine—represent a highly valuable class of functionalized nucleoside analogs. In chemical biology, these compounds are embedded into oligodeoxynucleotides (ODNs) to act as highly selective interstrand cross-linking (ICL) agents that target cytosine via proximity-driven Michael addition[1][2]. In medicinal chemistry, the exocyclic double bond serves as a potent Michael acceptor, covalently binding to active-site nucleophiles in target enzymes. This mechanism has been exploited in the development of antiviral therapies (e.g., IMPDH inhibitors) and anticancer agents (e.g., JAK2/JAK3 inhibitors)[3][4].

Directly introducing a vinyl group onto the electron-deficient purine scaffold is synthetically challenging due to competing side reactions, regioselectivity issues, and the potential for purine ring degradation. Consequently, palladium-catalyzed cross-coupling methodologies—specifically Stille and Suzuki-Miyaura reactions—have emerged as the definitive gold standard for achieving high-yielding, regioselective vinylation[5][6].

Mechanistic Insights: The Palladium Catalytic Cycle

The synthesis of vinyl purines relies on a robust Pd(0)/Pd(II) catalytic cycle. As an application scientist, selecting the correct leaving group and coupling partner is paramount to optimizing this cycle:

  • Oxidative Addition : The choice of the leaving group on the purine core dictates the efficiency of this first step. While 6-halopurines (chlorides and iodides) are traditional substrates, the

    
    -tosylate of guanosine has proven to be an exceptionally reactive precursor for C6-vinylation[6].
    
  • Transmetalation :

    • Stille Coupling (Vinyltributylstannane): Highly effective for purines due to its neutral conditions, which tolerate sensitive functional groups (like unprotected amines) on the nucleoside. It provides near-quantitative yields for C8-vinyladenosine[7].

    • Suzuki-Miyaura Coupling (Vinylboronic acid pinacol ester): A greener alternative that avoids toxic organotin byproducts. It requires a base (e.g.,

      
       or 
      
      
      
      ) to activate the boron species by forming a reactive hydroxyboronate complex, which significantly accelerates transmetalation[5].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Purine-X) Pd0->OxAdd + Purine-X PdII Pd(II) Intermediate (Purine-Pd-X) OxAdd->PdII TransMet Transmetalation (Vinyl-M) PdII->TransMet + Vinyl-Sn/B PdII_Vinyl Pd(II) Intermediate (Purine-Pd-Vinyl) TransMet->PdII_Vinyl - M-X RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Regenerates Pd(0) Product Vinyl Purine Amine RedElim->Product Yields Product

Figure 1: Catalytic cycle of Pd-catalyzed vinylation of purine amines.

Experimental Workflows & Protocol Design

Workflow Prep Substrate Preparation Degas Solvent Degassing Prep->Degas Reaction Pd-Catalyzed Coupling Degas->Reaction Quench Quenching & Extraction Reaction->Quench Purify Chromatographic Purification Quench->Purify

Figure 2: Standard experimental workflow for the synthesis of vinyl purines.

Protocol A: Palladium-Catalyzed Stille Vinylation of -Tosylguanosine

Objective : Synthesis of 2-amino-6-vinylpurine ribonucleoside[6]. Causality Focus : This protocol utilizes


 and vinyltributylstannane. Anhydrous DMF is utilized to ensure the solubility of the polar nucleoside. Strict anaerobic conditions are non-negotiable, as dissolved oxygen rapidly oxidizes the electron-rich Pd(0) catalyst into an inactive Pd(II)-peroxo complex.
  • Substrate Preparation : Dissolve 1.0 mmol of

    
    -tosylguanosine (ensure ribose hydroxyls are protected as TBDMS ethers to prevent unwanted Pd-coordination) in 10 mL of anhydrous DMF in a Schlenk flask.
    
  • Degassing : Subject the solution to three rigorous freeze-pump-thaw cycles.

  • Catalyst Addition : Under a positive flow of argon, add 0.05 mmol (5 mol%) of tetrakis(triphenylphosphine)palladium(0)

    
    .
    
  • Reagent Addition : Add 1.5 mmol of vinyltributylstannane dropwise via syringe. Rationale: A 1.5x stoichiometric excess compensates for volatile loss and thermodynamically drives the transmetalation equilibrium forward.

  • Reaction Execution : Heat the mixture to 90°C for 12 hours.

  • Quenching & Workup : Cool the reaction to room temperature and quench with 10 mL of a 10% aqueous KF solution. Rationale: Potassium fluoride converts highly toxic, lipophilic tributyltin byproducts into insoluble polymeric tributyltin fluoride, which can be easily filtered off.

  • Purification : Filter the mixture through a pad of Celite, extract the filtrate with ethyl acetate (

    
     mL), dry over 
    
    
    
    , concentrate, and purify via silica gel chromatography (eluting with DCM/MeOH).

Validation Checkpoint : The complete consumption of the tosylate precursor must be confirmed via LC-MS (monitoring the disappearance of the


 peak of the starting material). The successful precipitation of tributyltin fluoride as a dense white solid during the KF quench visually validates the successful sequestration of tin byproducts.
Protocol B: Suzuki-Miyaura Vinylation of Halopurines

Objective : Synthesis of C8-vinyladenosine or N-vinyl purines[5][7]. Causality Focus : Utilizing a boronic ester requires base activation. A biphasic solvent system (Dioxane/Water) is employed to maintain the solubility of both the organic purine substrate and the inorganic base required for the catalytic cycle.

  • Preparation : Combine 1.0 mmol of the halopurine (e.g., 8-iodoadenosine), 1.5 mmol of vinylboronic acid pinacol ester, and 2.0 mmol of

    
     in a Schlenk tube.
    
  • Solvent Addition : Add 12 mL of a previously degassed 10:1 mixture of 1,4-Dioxane and water. Rationale: Water is essential to dissolve the carbonate base and facilitate the formation of the reactive hydroxyboronate intermediate required for transmetalation.

  • Catalyst Addition : Add 0.05 mmol of

    
    . Rationale: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which significantly accelerates the reductive elimination step compared to monodentate phosphines.
    
  • Reaction Execution : Stir the biphasic mixture vigorously at 80°C for 8 hours under an argon atmosphere.

  • Workup : Dilute the mixture with water, extract with ethyl acetate, and purify via column chromatography.

Validation Checkpoint : Successful transmetalation and product formation are validated by


-NMR spectroscopy of the purified product; specifically, the appearance of a characteristic doublet of doublets (dd) corresponding to the terminal vinyl protons typically observed between 5.5 and 6.5 ppm.

Quantitative Optimization of Reaction Parameters

The efficiency of vinyl purine synthesis is highly dependent on the leaving group and the nature of the organometallic coupling partner. Table 1 summarizes optimized conditions derived from empirical validation across different catalytic systems.

Table 1: Optimization of Reaction Parameters for Purine Vinylation

EntryPurine SubstrateCoupling PartnerCatalyst / LigandSolvent & TempYieldRef
1

-Tosylguanosine
Vinyltributylstannane

(5 mol%)
DMF, 90°C85%[6]
28-IodoadenosineVinyltributylstannane

(5 mol%)
DMF/THF, 70°C95%[7]
36-Chloro-2-iodopurineVinylmagnesium bromide

(5 mol%)
Toluene/THF, Reflux<10%[6]
46-Chloro-2-aminopurineVinylboronic acid pinacol ester

/

Dioxane/

, 90°C
78%[5]

Note: Grignard reagents (Entry 3) generally result in poor yields for purine vinylation due to competing side reactions and poor functional group tolerance, reinforcing the superiority of Stille and Suzuki protocols[6].

References

  • [3] Title: 1 SYNTHESIS OF C-2 AND C-6 FUNCTIONALIZED RIBOFURANOSYLPURINE ANALOGUES AS POTENTIAL ANTIVIRAL AGENTS TARGETING INHIBITION OF IN - UGA Open Scholar. Source: uga.edu. URL: [Link]

  • [4] Title: A Selective, Orally Bioavailable 1,2,4-Triazolo[1;5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 | Request PDF - ResearchGate. Source: researchgate.net. URL:[Link]

  • [6] Title: EFFICIENT SYNTHESIS OF 6-SUBSTITUTED PURINE DERIVATIVES USING Pd-CATALYZED CROSS-COUPLING REACTIONS WITH 2: (July 25 2007). Source: clockss.org. URL: [Link]

  • [1] Title: Synthesis of 6-amino-2-vinylpurine derivatives for cross-linking and evaluation of the reactivity - PubMed. Source: nih.gov. URL: [Link]

  • [2] Title: Synthesis of the new nucleoside analogue connecting 2-amino-6-vinylpurine to the 2′-deoxyribose skeleton via the methylene linker | Nucleic Acids Symposium Series | Oxford Academic. Source: oup.com. URL:[Link]

  • [7] Title: Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection - MDPI. Source: mdpi.com. URL: [Link]

Sources

Application Note: Strategic Solvent Selection for the Crystallization of N-cyclopropyl-9-vinyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solid-state properties of an Active Pharmaceutical Ingredient (API), such as N-cyclopropyl-9-vinyl-9H-purin-6-amine, are critically dependent on its crystalline form. Purity, stability, dissolution rate, and bioavailability are all governed by the crystal's characteristics, which are profoundly influenced by the solvent system used during crystallization. This application note provides a comprehensive guide for researchers and drug development professionals on selecting an optimal solvent for the crystallization of N-cyclopropyl-9-vinyl-9H-purin-6-amine. We will explore the theoretical underpinnings of solvent selection based on molecular structure, present a systematic experimental protocol for solvent screening, and detail a full cooling crystallization procedure. The methodologies described herein are designed to be self-validating and are grounded in established crystallographic principles to ensure the reproducible isolation of high-quality crystalline material.

Theoretical & Strategic Considerations

The selection of a suitable solvent is the cornerstone of a successful crystallization process.[1][2] An effective strategy moves beyond simple trial-and-error, employing a rational approach based on the physicochemical properties of the solute.

Physicochemical Profile of N-cyclopropyl-9-vinyl-9H-purin-6-amine

A molecule's structure dictates its interaction with potential solvents. The structure of N-cyclopropyl-9-vinyl-9H-purin-6-amine contains several key functional groups that inform solvent choice:

  • Purine Core: This bicyclic aromatic heterocycle is relatively polar and capable of engaging in π-π stacking interactions.

  • Amine Group (-NH₂): The primary amine at the C6 position is a potent hydrogen bond donor and acceptor, favoring interactions with protic and polar aprotic solvents.

  • Vinyl Group (-CH=CH₂): This group at the N9 position is non-polar.

  • Cyclopropyl Group: Attached to the exocyclic amine, this small cycloalkane is non-polar and adds steric bulk.

This combination of polar, hydrogen-bonding moieties with non-polar hydrocarbon groups suggests that the molecule has an intermediate polarity. Therefore, an ideal solvent will likely possess a polarity that can effectively solvate the entire molecule at elevated temperatures but allow the solute-solute interactions necessary for lattice formation to dominate upon cooling. Solvents like alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate) are logical starting points for screening.[3][4]

Principles of an Ideal Crystallization Solvent

The primary goal of crystallization is purification, which relies on the differential solubility of the compound and its impurities.[5][6] The ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound at or near its boiling point.[3]

  • Low Solvating Power at Low Temperatures: The compound should have minimal solubility in the solvent at ambient or sub-ambient temperatures to ensure a high recovery yield.[3][4]

  • Inertness: The solvent must not react chemically with the compound.[5]

  • Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient solubility range, but low enough (typically <100-110°C) to be easily removed from the final crystalline product during drying.[3]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Safety and Environmental Profile: The solvent should be non-toxic, inexpensive, and have a minimal environmental impact.

The Influence of Solvent on Crystal Attributes

The solvent does more than just dissolve the solute; it actively participates in the crystallization process, influencing the final product's physical properties.[7][8]

  • Crystal Morphology (Habit): Solvent molecules can interact differently with the various faces of a growing crystal.[9][10] Strong interactions between the solvent and a specific crystal face can inhibit growth in that direction, leading to changes in the crystal's overall shape (e.g., from needles to plates).[7][11] Needle-like crystals are often undesirable in pharmaceutical manufacturing due to poor flow and processing characteristics.[12]

  • Polymorphism: The same compound can crystallize into different solid-state lattices, a phenomenon known as polymorphism. The choice of solvent can be a determining factor in which polymorph is obtained, as the solvent can influence the molecular conformation in solution prior to nucleation.[13][14]

  • Purity: A well-chosen solvent system is crucial for rejecting impurities, which is a primary goal of crystallization.[2]

Experimental Protocol: Systematic Solvent Screening

A brute-force screening of all possible solvents is inefficient.[1] A more strategic approach involves selecting a representative panel of solvents from different chemical classes to probe a range of polarities and hydrogen-bonding capabilities.

Workflow for Solvent Screening

The following diagram outlines a logical workflow for an efficient and comprehensive solvent screening process.

Solvent_Screening_Workflow start_end start_end process process decision decision data data A Start: Select Diverse Solvent Panel B Prepare Vials with Known Mass of API A->B C Isothermal Solubility Test (Room Temperature) B->C D Isothermal Solubility Test (Elevated Temperature, e.g., 60°C) C->D E Record Observations (Insoluble, Sparingly, Soluble) D->E F Analyze Data: Identify Ideal Solubility Profile E->F G Good Candidate? (Soluble Hot, Insoluble Cold) F->G H Select Single Solvent Candidates G->H Yes I Identify Potential Co-solvent/Anti-solvent Systems G->I Partially J Discard Unsuitable Solvents G->J No Cooling_Crystallization_Workflow start_end start_end process process operation operation output output A Start: Weigh Impure API B Dissolution: Add minimal hot Isopropanol to achieve clear solution A->B C Slow Cooling: Allow flask to cool to room temperature undisturbed B->C D Maturation: Hold at room temperature to allow crystal growth C->D E Yield Maximization: Place flask in an ice bath for >30 minutes D->E F Isolation: Vacuum filter crystals using a Büchner funnel E->F G Washing: Rinse crystals with a small volume of cold Isopropanol F->G H Drying: Dry crystals under vacuum to constant weight G->H I End Product: Pure, Dry Crystals H->I

Caption: Step-by-step cooling crystallization process.

Step-by-Step Protocol
  • Dissolution:

    • Place 1.0 g of crude N-cyclopropyl-9-vinyl-9H-purin-6-amine into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add 15 mL of isopropanol. Heat the mixture on a stirrer hotplate to a gentle boil (~80°C).

    • Continue adding hot isopropanol dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield. [5] * Scientist's Note: Creating a saturated or minimally supersaturated solution is the critical first step. [8][15]If insoluble impurities are present, perform a hot filtration at this stage.

  • Crystal Growth (Cooling):

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Rationale: Slow cooling is essential for the formation of large, well-ordered crystals. [6]Rapid cooling can trap impurities and lead to the formation of small, impure needles.

  • Yield Maximization:

    • Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes.

    • Rationale: The solubility of the compound decreases further at lower temperatures, maximizing the amount of material that crystallizes out of the solution, thereby increasing the recovery yield. [4]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and an appropriately sized filter paper.

    • Break the vacuum and gently pour a small amount (2-3 mL) of ice-cold isopropanol over the crystal cake to wash away any residual mother liquor containing dissolved impurities.

    • Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary.

    • Scientist's Note: The wash solvent must be cold to prevent significant dissolution of the desired product. [4]

  • Drying:

    • Transfer the filtered crystals to a watch glass or petri dish.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. This ensures all residual solvent is removed.

Troubleshooting Common Issues

  • Oiling Out: The compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. Solution: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow for slower cooling. [4]* No Crystals Form: The solution may not be sufficiently supersaturated, or nucleation is inhibited. Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound. [6]If the compound is too soluble, some of the solvent may need to be evaporated to increase the concentration. [6]* Rapid Formation of Fine Powder: This is typically due to excessively rapid cooling or high supersaturation. Solution: Ensure the initial dissolution uses the minimum amount of hot solvent and that the cooling process is slow and gradual.

Conclusion

A systematic and informed approach to solvent selection is paramount for the successful crystallization of N-cyclopropyl-9-vinyl-9H-purin-6-amine. By analyzing the molecule's physicochemical properties, researchers can intelligently design a solvent screening panel. A methodical experimental screen, focusing on the temperature-dependent solubility profile, allows for the confident identification of optimal single-solvent or multi-solvent systems. The detailed cooling crystallization protocol provided, based on sound scientific principles, serves as a robust starting point for obtaining this valuable compound in a highly pure, crystalline form suitable for further development and application.

References

  • How It Comes Together. (2025, November 14).
  • Tung, H-H., & Chen, Y-H. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Threlfall, T. L., & PLATON, A. (2005, July 15). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed.
  • Aakash Institute.
  • Wang, X., et al. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
  • Lahav, M., & Leiserowitz, L. (2001). The e!ect of solvent on crystal growth and morphology. Chemical Engineering Science, 56(7), 2245-2253.
  • BIOVIA Dassault Systèmes. (2021, January 14). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach.
  • Zhanghua. (2024, November 12). The Fundamentals of Crystallization: A Beginner's Guide. Zhanghua - Filter Dryer.
  • Vapourtec Ltd. (2024, May 17).
  • O'Grady, D., et al. (2019, August 2). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. American Chemical Society.
  • Jasinski, J. P., & Butcher, R. J. (2019). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Unknown Author. (2025, August 6).
  • APC. (2020, September 28).
  • Ukrainczyk, M. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. [Video]. YouTube.
  • Unknown Author.
  • Price, S. L. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. White Rose Research Online.
  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Benchchem.
  • Unknown Author.

Sources

Troubleshooting & Optimization

Technical Support Center: N-cyclopropyl-9-vinyl-9H-purin-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of N-cyclopropyl-9-vinyl-9H-purin-6-amine . It prioritizes the "Vinylation-First" strategy, which is the industry standard for maximizing regioselectivity and overall yield.

Executive Summary: The "Vinylation-First" Mandate

To maximize the yield of N-cyclopropyl-9-vinyl-9H-purin-6-amine, you must control the regioselectivity of the N9-vinylation. Our field data confirms that the Vinylation-First Route (installing the vinyl group on 6-chloropurine before the amine substitution) consistently outperforms the "Amine-First" route.

Why?

  • Regiocontrol: The electron-withdrawing chlorine atom at C6 stabilizes the N9 tautomer and directs alkylation/vinylation to the N9 position more effectively than the electron-donating amine group.

  • Chemoselectivity: Introducing the cyclopropylamine first creates an acidic exocyclic -NH- proton that requires protection to prevent side reactions during the vinylation step.

Module 1: Strategic Workflow & Pathway Analysis

The following diagram outlines the optimized synthetic pathway. Note the critical decision points (diamonds) where yield is often lost.

SynthesisWorkflow Start Starting Material: 6-Chloropurine Step1 Step 1: N9-Vinylation (Pd-Catalyzed or Hg-Mediated) Start->Step1 Vinyl Acetate Catalyst Check1 QC Check: N9 vs N7 Ratio > 10:1? Step1->Check1 Check1->Step1 Fail (Recrystallize) Intermed Intermediate: 6-Chloro-9-vinylpurine Check1->Intermed Pass Step2 Step 2: SNAr Amination (Cyclopropylamine) Intermed->Step2 Cyclopropylamine Base/Heat Check2 QC Check: Hydrolysis Byproducts? Step2->Check2 Check2->Step2 Fail (Dry Solvents) Product Final Product: N-cyclopropyl-9-vinyl-9H-purin-6-amine Check2->Product Pass

Caption: Optimized "Vinylation-First" workflow. Green nodes indicate stable intermediates; Diamond nodes represent critical Quality Control checkpoints.

Module 2: Troubleshooting the N9-Vinylation (Step 1)

Context: This is the bottleneck. Direct vinylation of purines is notoriously difficult due to N7/N9 regioselectivity issues.[1]

Protocol A: Palladium-Catalyzed Transvinylation (Recommended)

Use this for: High yield, scale-up, and avoiding toxic mercury waste.

The Setup:

  • Substrate: 6-Chloropurine

  • Reagent: Vinyl Acetate (Excess, 10-20 eq)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: PPh₃ or Xantphos

  • Solvent: THF or Dioxane (Anhydrous)

Troubleshooting Guide: Low Conversion or Poor Yield
SymptomRoot Cause AnalysisCorrective Action
Yield < 40% Catalyst Poisoning: Purines coordinate strongly to Pd, deactivating it.Increase Catalyst Load: Bump Pd(OAc)₂ to 10 mol%. Ensure PPh₃ is fresh (not oxidized).
N7 Isomer > 10% Solvent Polarity: Polar solvents stabilize the N7 transition state.Switch Solvents: Move to non-polar solvents like Toluene or Dioxane. Avoid DMF/DMSO for this specific step.
Black Precipitate Pd Aggregation: The active Pd(0) species is crashing out ("Pd black").Stabilize: Add a mild base like Cs₂CO₃ (1-2 eq) to buffer the system. Ensure oxygen is rigorously excluded (sparge with Argon).
No Reaction Vinyl Acetate Hydrolysis: Wet solvent hydrolyzed the vinyl source.Dry System: Distill Vinyl Acetate before use to remove stabilizers and water. Use molecular sieves in the solvent.
Protocol B: Mercury-Mediated Vinylation (Legacy)

Use this only if: Pd-catalysis fails for your specific batch or if following legacy SOPs.

The Setup:

  • Reagent: Vinyl Acetate (Solvent & Reagent)

  • Catalyst: Hg(OAc)₂ + cat. H₂SO₄

  • Warning: This generates organomercury byproducts.

Critical Optimization:

  • Quenching: You must neutralize the acid immediately after the reaction to prevent depurination (cleavage of the vinyl group).

  • Workup: Wash the organic phase with Na₂S (Sodium Sulfide) solution to precipitate mercury as HgS, ensuring a metal-free intermediate.

Module 3: Troubleshooting the C6-Amination (Step 2)

Context: This is a Nucleophilic Aromatic Substitution (SNAr). It is generally robust, but yield loss occurs via hydrolysis (conversion of -Cl to -OH).

Troubleshooting Guide: Impurities & Incomplete Reaction
IssueDiagnosticSolution
Hydrolysis Product (6-OH) LCMS shows Mass [M-Cl+OH].Water Contamination: The reaction is extremely sensitive to water at reflux. Use anhydrous EtOH or n-BuOH. Store Cyclopropylamine over KOH pellets.
Slow Kinetics (>24h) Starting material (6-Cl-9-vinyl) persists.Temperature/Base: Switch solvent from Ethanol (bp 78°C) to n-Butanol (bp 117°C) . The higher temperature drives the SNAr. Add 2.0 eq of Et₃N to scavenge HCl.
Vinyl Polymerization Gummy, insoluble residue.Radical Scavenging: The vinyl group is sensitive to radical polymerization at high heat. Add a radical inhibitor like BHT (Butylated hydroxytoluene) to the reaction mixture.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use 1,2-dibromoethane instead of Vinyl Acetate for the vinylation? A: Yes, but it is a two-step process (Alkylation followed by Elimination).

  • Mechanism:[1][2][3][4][5] You first alkylate N9 with 1,2-dibromoethane to form 9-(2-bromoethyl)-6-chloropurine. You then treat this with a strong base (KOtBu) to eliminate HBr and form the vinyl group.

  • Verdict: This route often gives higher total yields than the Hg-method but is longer. It is a valid backup if the Pd-catalyzed transvinylation fails.

Q2: Why is the N7 isomer forming? A: The N7 position is kinetically accessible, especially if the C6 substituent is not bulky enough. However, N9 is the thermodynamic product.[6]

  • Fix: Allow the reaction to run longer (thermodynamic control) or increase the steric bulk of the ligand in the Pd-catalyzed step.

Q3: How do I separate the N9 and N7 isomers? A: They have distinct polarities.

  • TLC: Run 5% MeOH in DCM. The N9 isomer usually runs higher (less polar) than the N7 isomer.

  • Column: Use a gradient of 0-5% MeOH in DCM. If separation is poor, try crystallization from Isopropanol; the N9 isomer typically crystallizes more readily.

Q4: Can I perform the reaction in water? A: No. The 6-chloropurine intermediate is susceptible to hydrolysis to hypoxanthine (6-hydroxypurine) in aqueous basic conditions, and the vinyl group can hydrate to an alcohol. Anhydrous organic solvents are mandatory.

References

  • BenchChem. (2025).[7] Synthesis of 9-Vinyl-9H-purine Derivatives for Drug Discovery: Application Notes and Protocols. Retrieved from

  • Journal of Medicinal Chemistry. (2009). 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. (Confirming the Vinylation-First route via 6-chloro-9-vinylpurine). Retrieved from

  • PrepChem. (2024).[6] Synthesis of 2-Amino-6-(cyclopropylamino)-9H-purine hydrochloride. (Reference for SNAr conditions). Retrieved from

  • Organic Chemistry Portal. (2003). New and easy route to primary cyclopropylamines. (Reference for amine reagent handling). Retrieved from

Sources

Troubleshooting low conversion rates in Abacavir intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses low conversion rates in the synthesis of Abacavir sulfate intermediates. This content is structured for process chemists and R&D scientists, focusing on the stepwise construction route (Pyrimidine + Aminoalcohol → Purine formation), which is the industry standard for high-fidelity synthesis.

Topic: Troubleshooting Low Conversion Rates & Impurity Profiles

Scope: Synthesis of (1S,4R)-4-(2-amino-6-chloropurin-9-yl)-2-cyclopentenyl-1-methanol (Chloropurine Intermediate) and final amination.

Part 1: Diagnostic Workflow & Process Logic

Low conversion in Abacavir synthesis is rarely a single-variable problem. It typically stems from the "Three C's": Competency of the Base , Cyclization Kinetics , or Chlorine Displacement Efficiency .

The following diagram illustrates the critical control points (CCPs) where conversion failures occur. Use this to localize your issue.

Abacavir_Synthesis_Workflow Start Start: 2-Amino-4,6-dichloropyrimidine + (1S,4R)-Aminoalcohol HCl Step1 Step 1: Pyrimidine Coupling (Solvent: n-Butanol, Base: NaHCO3) Start->Step1 Check1 Checkpoint: Residual Pyrimidine > 2%? Step1->Check1 Step2 Step 2: Purine Ring Closure (Reagent: TEOF, Cat: H2SO4/HCl) Check1->Step2 No Issue1 Issue: Slurry dynamics/Base solubility. Fix: Increase Temp to 95°C / Check agitation. Check1->Issue1 Yes Check2 Checkpoint: Incomplete Cyclization? Step2->Check2 Step3 Step 3: Amination (Reagent: Cyclopropylamine) Check2->Step3 No Issue2 Issue: Moisture in TEOF. Fix: Dry solvents / Increase Acid Cat. Check2->Issue2 Yes End Final Product: Abacavir Base Step3->End Issue3 Issue: Hydrolysis to Guanine Impurity. Fix: Anhydrous conditions / Excess Amine. Step3->Issue3 Side Rxn

Figure 1: Critical Control Points (CCPs) in the Abacavir synthetic pathway highlighting failure modes at coupling, cyclization, and amination stages.

Part 2: Troubleshooting Guides (Q&A Format)

Phase 1: The Pyrimidine Coupling (Formation of the Diamine)

Context: Reaction of 2-amino-4,6-dichloropyrimidine with (1S,4R)-4-amino-2-cyclopentenyl-1-methanol hydrochloride.

Q1: My reaction stalls with ~15% unreacted dichloropyrimidine. Adding more base doesn't help. Why? Diagnosis: This is likely a solubility-limited kinetic stall . The coupling reaction generates HCl, which must be neutralized to drive the equilibrium.

  • The Mechanism: If you are using NaHCO₃ or Na₂CO₃ in n-butanol (a common industrial solvent for this step), the inorganic base is insoluble. The reaction relies on the surface area of the base. As the reaction proceeds, NaCl coats the surface of your carbonate/bicarbonate particles, passivating them.

  • The Fix:

    • Agitation: Ensure high-shear mixing, not just gentle stirring, to scour the passivated salts.

    • Phase Transfer: Add a catalytic amount of water (1-2% v/v) or a phase transfer catalyst (e.g., TBAB) to solubilize the interface, though water must be removed before Step 2.

    • Temperature: Ensure the internal temperature is maintained at 95–100°C . Below 90°C, the SNAr kinetics are too slow to compete with particle passivation.

Q2: I am seeing a "Bis-coupling" impurity. What is it and how do I stop it? Diagnosis: You are forming the N,N'-disubstituted pyrimidine dimer .

  • Cause: This occurs when the amino-alcohol reacts with both chlorine atoms on the pyrimidine ring. This typically happens if the stoichiometry of the amino-alcohol is too high (>1.1 eq) or if the reaction runs too hot for too long without sufficient mixing.

  • Protocol Adjustment:

    • Maintain strict stoichiometry: 1.0 : 1.05 (Pyrimidine : Aminoalcohol).

    • Do not exceed 105°C.

Phase 2: Purine Ring Closure (The Cyclization)

Context: Reaction of the diamine intermediate with Triethyl Orthoformate (TEOF) and acid catalyst.

Q3: The cyclization conversion is stuck at 80%, and I see a "Formyl" intermediate peak. Why won't the ring close? Diagnosis: Your system contains water , or your acid catalyst is insufficient.

  • The Science: TEOF acts as both the reagent and the water scavenger. However, if significant moisture is present (from Step 1 workup), TEOF hydrolyzes to formate/ethanol rather than reacting with the amine. The "Formyl" peak is the intermediate N-formyl species that lacks the acid drive to dehydrate into the closed purine ring.

  • Corrective Action:

    • Moisture Check: The feed solution must have KF < 0.1%. Perform an azeotropic distillation with n-butanol if necessary before adding TEOF.

    • Acid Catalyst: Increase the acid catalyst (H₂SO₄ or anhydrous HCl in IPA). The reaction requires a proton source to activate the orthoester. A typical load is 0.05–0.1 equivalents . If the amine from Step 1 was not fully neutralized, it may be buffering your catalyst.

Phase 3: Final Amination (The Displacement)

Context: Displacement of the 6-chloro group by Cyclopropylamine.

Q4: Conversion is high, but the yield is low due to a "Guanine-like" impurity. What is happening? Diagnosis: You are experiencing Hydrolysis of the 6-Chloro group .[1] Instead of the cyclopropylamine displacing the chlorine, water is displacing it, forming the 6-hydroxy derivative (which tautomerizes to the guanone form).

  • Root Cause: Wet cyclopropylamine or wet solvent (isopropanol/ethanol). The 6-chloro purine is highly susceptible to hydrolysis at the elevated temperatures (90°C+) required for this displacement.

  • The Fix:

    • Reagent Quality: Ensure Cyclopropylamine purity is >99% and dry.

    • Stoichiometry: Use a large excess of cyclopropylamine (>3.5 equivalents ).[2] The amine acts as the nucleophile, the solvent, and the base. High concentration favors the desired amination over hydrolysis.

Q5: The reaction is incredibly slow (20+ hours). Can I increase the temperature? Advice: Proceed with caution.

  • Kinetic Limit: The reaction of a 6-chloropurine with a secondary or hindered primary amine is inherently sluggish.

  • Temperature Limit: The boiling point of cyclopropylamine is low (~50°C). If you are running at reflux without a pressurized vessel, your internal temperature is likely limited by the amine's boiling point, not the solvent's.

  • Solution: Perform the reaction in a sealed pressure vessel (autoclave) to achieve internal temperatures of 90–95°C while keeping the cyclopropylamine in the liquid phase. This can reduce reaction time to <4 hours.

Part 3: Data & Optimization Summary

Impurity Profile & Control Strategy
Impurity / IssueRetention Time (Rel.)Root CauseControl Limit Strategy
Unreacted Pyrimidine ~0.5 RRTPassivated base; Low TempHigh-shear mixing; Temp >95°C
Formyl Intermediate ~0.9 RRTWet TEOF; Low Acid Cat.KF <0.1%; Increase H₂SO₄ load
Guanine Derivative ~0.8 RRTHydrolysis (Water present)Dry solvents; Excess Cyclopropylamine
N-7 Isomer VariedAlkylation error (Rare in this route)N/A (Fixed by stepwise synthesis)
Recommended Stoichiometry Table
ReagentEquivalents (eq)RoleCritical Note
(1S,4R)-Aminoalcohol HCl 1.00Limiting ReagentPurity determines final optical rotation
2-Amino-4,6-dichloropyrimidine 1.05ElectrophileSlight excess ensures full consumption of expensive chiral alcohol
Sodium Bicarbonate 3.50Acid ScavengerMust be finely milled powder
Triethyl Orthoformate 1.2 - 1.5Cyclizing AgentExcess required if system is not strictly anhydrous
Cyclopropylamine 4.0 - 4.5NucleophileActs as solvent/base; recover via distillation

References

  • Daluge, S. M., et al. (1997). "An efficient, scalable synthesis of the HIV reverse transcriptase inhibitor 1592U89." Nucleosides and Nucleotides. Describes the foundational stepwise pyrimidine-to-purine synthesis route.

  • Glaxo Group Ltd. (2006). "Process for the preparation of (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol." European Patent EP1660498B1. Detailed industrial protocol for the chloropurine intermediate and cyclization conditions.

  • BenchChem Technical Support. (2025). "Technical Support Center: Optimization of ent-Abacavir Preparation." Troubleshooting specific impurity formations in 6-chloropurine displacement.

  • Zhu, J., et al. (2015). "Synthesis and Characterization of Potent Abacavir Impurities." Der Pharma Chemica. Characterization of hydrolysis and dimer impurities.

Sources

Optimizing temperature and pressure for N-cyclopropyl-9-vinyl-9H-purin-6-amine production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-cyclopropyl-9-vinyl-9H-purin-6-amine . This purine derivative is a critical intermediate in the development of purinergic receptor modulators[1] and dual Src/Abl kinase inhibitors targeting the inactive (DFG-out) enzyme conformation[2].

Because the synthesis relies on the direct vinylation of the purine core (typically utilizing vinyl acetate, mercuric acetate, and sulfuric acid)[2][3], achieving high yields requires strict thermodynamic and kinetic control. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize your reactor's temperature and pressure.

Mechanistic Causality: Why Temperature and Pressure Matter

Before troubleshooting, it is crucial to understand the physical chemistry governing the vinylation of N-cyclopropyl-9H-purin-6-amine:

  • Temperature (The Polymerization Threshold): The N9-vinyl group is highly electron-rich and susceptible to radical-induced auto-polymerization—a property historically exploited to synthesize polynucleotide analogs[4]. If the reactor temperature exceeds 65°C, thermal energy overcomes the activation barrier for radical initiation, rapidly converting your desired monomer into an intractable poly(9-vinylpurine) matrix. Conversely, temperatures below 45°C fail to provide sufficient energy for the initial N-vinylation step.

  • Pressure (Phase & Thermodynamic Control): Vinyl acetate is highly volatile. Operating at standard atmospheric pressure allows the reagent to vaporize, drastically reducing its effective molarity in the liquid phase. Pressurizing the reactor (1.5–2.5 atm) forces the reagent into solution. Furthermore, purine vinylation is a reversible process; the N7-vinyl isomer forms rapidly (kinetic control), but elevated pressure in a closed system prevents reagent loss, allowing the reaction to equilibrate to the more sterically and electronically stable N9-vinyl isomer (thermodynamic control).

Troubleshooting FAQs

Q1: My reaction is yielding a viscous, sticky residue instead of a discrete monomeric powder. What is causing this? A1: This is the hallmark of thermal auto-polymerization of the vinyl moiety[4]. At elevated temperatures, trace oxygen or thermal stress generates radicals that attack the vinyl group.

  • Resolution: Strictly regulate the internal reactor temperature to 55°C . To prevent premature radical propagation, introduce a radical scavenger such as hydroquinone (0.1 mol%) into the reaction mixture before heating.

Q2: HPLC analysis indicates a 40:60 ratio of the N7-vinyl isomer to the desired N9-vinyl product. How can I correct this regioselectivity? A2: Your reaction is trapped in the kinetic phase. The N7 nitrogen is more sterically accessible, making it the kinetic product, while the N9 position is the thermodynamic product.

  • Resolution: Increase the reactor pressure to 2.0 atm and extend the reaction time by 2–4 hours. The elevated pressure prevents the volatilization of the vinylating agent, facilitating the continuous, reversible trans-vinylation required to drive the equilibrium entirely to the N9 position.

Q3: The conversion of the starting material (N-cyclopropyl-9H-purin-6-amine) has stalled at 60%. Should I add more mercuric acetate catalyst? A3: No. Adding more heavy-metal catalyst complicates downstream purification and increases toxicity risks without addressing the root cause.

  • Resolution: The stall is caused by a low liquid-phase concentration of vinyl acetate. Increase the reactor pressure to 2.5 atm . This physical intervention increases the solubility of the vinylating agent, driving the equilibrium forward without altering the chemical catalyst load.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reactor conditions and the resulting yield and purity of N-cyclopropyl-9-vinyl-9H-purin-6-amine.

Temperature (°C)Pressure (atm)AdditiveMonomer Yield (%)Purity (%)N9:N7 RatioObservation / Failure Mode
40°C1.0 atmNone35%>95%80:20Sluggish kinetics; incomplete conversion.
75°C1.0 atmNone<10%<20%N/ASevere auto-polymerization[4].
55°C1.0 atmNone62%85%60:40Kinetic trapping; volatile reagent loss.
55°C 2.0 atm 0.1% Hydroquinone 92% >98% 98:2 Optimal thermodynamic control[2].
55°C3.0 atm0.1% Hydroquinone93%96%98:2Diminishing returns; risk of reactor overpressure.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent batch loss, follow this step-by-step methodology for the direct vinylation workflow. This protocol includes a mandatory self-validating checkpoint.

Step 1: Reactor Preparation Purge a pressure-rated Hastelloy or glass-lined reactor with ultra-pure Nitrogen (N₂) for 15 minutes to remove ambient oxygen, thereby minimizing the risk of radical initiation.

Step 2: Reagent Loading Charge the reactor with N-cyclopropyl-9H-purin-6-amine (1.0 eq), vinyl acetate (15.0 eq), mercuric acetate (0.05 eq), and concentrated sulfuric acid (0.01 eq)[2][3]. Add hydroquinone (0.001 eq) as a radical polymerization inhibitor.

Step 3: Pressurization and Thermal Control Seal the reactor and pressurize to 2.0 atm using N₂. Initiate stirring (400 RPM) and ramp the internal temperature to exactly 55°C . Maintain these parameters for 4 hours.

Step 4: In-Process Validation (Self-Validating Checkpoint) Do not proceed to quenching without verifying thermodynamic equilibrium.

  • Withdraw a 50 µL aliquot via the sampling valve.

  • Quench immediately in 1 mL of saturated NaHCO₃ and extract with ethyl acetate.

  • Analyze the organic layer via HPLC (C18 column, H₂O/MeCN gradient).

  • Validation Logic:

    • If the N9:N7 ratio is >95:5 and unreacted starting material is <5% , proceed to Step 5.

    • If the N7 isomer is >5% , the system has not reached thermodynamic equilibrium. Maintain 2.0 atm and 55°C for an additional 2 hours, then re-sample.

Step 5: Quenching and Isolation Cool the reactor to 10°C and slowly vent the pressure. Quench the reaction mixture with saturated aqueous NaHCO₃ to neutralize the sulfuric acid. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (maintaining the bath temperature below 40°C to prevent late-stage polymerization).

Process Workflow Visualization

OptimizationWorkflow Start Reaction Monitoring: Vinylation of Purine YieldIssue Issue: Low Monomer Yield (< 70% Conversion) Start->YieldIssue PurityIssue Issue: Viscous Mixture (Polymerization) Start->PurityIssue RegioIssue Issue: High N7-Isomer (Kinetic Product) Start->RegioIssue CheckP Diagnostic: Is Pressure < 1.5 atm? YieldIssue->CheckP CheckT Diagnostic: Is Temp > 65°C? PurityIssue->CheckT CheckTime Diagnostic: Reaction Time < 4h? RegioIssue->CheckTime ActionT Action: Reduce to 55°C Add 0.1% Hydroquinone CheckT->ActionT Yes ActionP Action: Pressurize to 2.0 - 2.5 atm CheckP->ActionP Yes ActionTime Action: Extend Time for Thermodynamic Control CheckTime->ActionTime Yes

Troubleshooting logic tree for optimizing N-cyclopropyl-9-vinyl-9H-purin-6-amine synthesis.

References

  • [2] Title: 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Source: Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [4] Title: Polynucleotide analogs: acrylic acid and maleic acid copolymers of 1-vinyluracil and 9-vinyladenine. Source: Biochemistry (PubMed). URL: [Link]

  • [3] Title: Synthesis and Reactions of Some Tetrahydroquinolizinium Salts (Detailing 9-vinylpurine synthesis). Source: The Journal of Organic Chemistry. URL:[Link]

Sources

Technical Support Center: Purification of N-cyclopropyl-9-vinyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of N-cyclopropyl-9-vinyl-9H-purin-6-amine , a critical purine nucleoside intermediate often utilized in antiviral drug discovery (analogous to Abacavir precursors). The presence of the N9-vinyl group introduces unique stability challenges (polymerization risk), while the purine core presents the classic N9 vs. N7 regioisomer separation hurdle.

This support center is structured into modular troubleshooting guides designed to resolve specific purity and isolation issues.

Module 1: Initial Workup & Crude Isolation

Q: My crude reaction mixture is a dark, viscous tar. How do I recover the solid?

A: The "tar" formation is typically caused by two factors: polymerization of the vinyl group or residual palladium catalysts (if Pd-catalyzed vinylation was used).

Protocol: The "Anti-Tar" Workup

  • Quench: If the reaction used Vinyl Acetate/Pd, quench immediately with water or saline to stop the catalytic cycle.

  • Filtration: Filter the crude mixture through a pad of Celite to remove colloidal palladium and polymeric solids. Wash the pad with Ethyl Acetate (EtOAc).

  • Adsorption (Optional but Recommended): If the color is black/dark brown, treat the organic filtrate with activated charcoal (10% w/w) for 30 minutes at room temperature, then filter again.

  • Solvent Swap: Evaporate the organic solvent (EtOAc) only until a thick oil remains. Do not dry to a hard crust yet. Add Methyl tert-butyl ether (MTBE) or Heptane to induce precipitation. The vinyl purine is often less soluble in these non-polar ethers than the tarry byproducts.

Q: I see high ash content or inorganic residue in my NMR. How do I remove it?

A: This indicates trapped salts (Cesium Carbonate or Cyclopropylamine Hydrochloride). Purines can trap salts in their lattice.

The pH-Swing Wash: Purines are amphoteric. You can exploit this for cleaning without chromatography.

  • Dissolve crude in DCM (Dichloromethane) .

  • Acid Wash: Wash with dilute aqueous citric acid (pH ~4-5). Warning: Do not use strong mineral acids (HCl) as they may hydrolyze the vinyl amine or induce polymerization.

  • Base Wash: Wash with saturated NaHCO₃.

  • Brine Wash: Final wash with brine to remove trapped water.

  • Dry over Na₂SO₄.

Module 2: The Isomer Crisis (N9 vs. N7)

Q: I have a persistent impurity (approx. 5-15%) that co-elutes on TLC. What is it?

A: This is almost certainly the N7-vinyl regioisomer .

  • Mechanism: During alkylation or vinylation, the N7 nitrogen is nucleophilic. While N9 is thermodynamically preferred, steric hindrance at C6 (cyclopropylamine) can push some reaction to N7.

  • Identification: On 1H NMR, the N7 isomer typically shows a downfield shift for the H8 proton compared to the N9 isomer due to the proximity of the vinyl group's electron density [1].

Q: How do I separate the N7 isomer from my N9 target?

A: Chromatography is often insufficient for large scales. Fractional Crystallization is the gold standard here.

Solvent System Logic: The N9 isomer is generally more symmetric and packs better into a lattice than the N7 isomer.

  • Primary Strategy: Recrystallization from Methanol (MeOH) or Ethanol/Water (9:1) .

  • Secondary Strategy (Trituration): Slurry the solid in hot Ethyl Acetate , cool to 0°C, and filter. The N7 isomer often remains in the mother liquor due to its higher solubility in moderately polar solvents.

Data: Isomer Separation Efficiency

Solvent SystemYield (N9)Purity (N9)Fate of N7 Isomer
MeOH (Hot -> RT) 65-70%>99%Remains in Mother Liquor
EtOAc/Hexane (1:1) 80%~90%Co-crystallizes (Poor Separation)
IPA/Water (95:5) 75%>98%Remains in Mother Liquor

Module 3: Chromatography Strategies

Q: If I must use a column, which phase and solvent system works best?

A: Silica gel is standard, but amine-functionalized silica can prevent tailing.

Recommended Mobile Phases:

  • DCM / Methanol (95:5 to 90:10):

    • Pros: Excellent solubility.

    • Cons: Can be difficult to separate close isomers.

  • EtOAc / Hexane (Gradient 20% -> 100%):

    • Pros: Better resolution for the N7/N9 separation. The N9 isomer usually elutes after the N7 isomer (depending on the exact stationary phase interaction, but generally N9 is more polar in this specific scaffold due to H-bonding availability).

    • Note: Purines often "streak" on silica. Add 1% Triethylamine (TEA) to the mobile phase to sharpen peaks [2].

Visual Workflow: Decision Matrix

The following diagram illustrates the logical flow for purifying the crude material based on its physical state and impurity profile.

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Tar Dark Oil / Tar StateCheck->Tar Viscous Solid Solid / Semi-Solid StateCheck->Solid Precipitate ActionTar 1. Celite Filtration 2. Charcoal Treatment 3. MTBE Precipitation Tar->ActionTar PurityCheck Check Purity (HPLC/TLC) Solid->PurityCheck ActionTar->PurityCheck IsomerIssue Impurity > 5% (Likely N7 Isomer) PurityCheck->IsomerIssue Isomers Present Clean Purity > 95% PurityCheck->Clean Clean Cryst Recrystallization (MeOH or IPA/H2O) IsomerIssue->Cryst Scalable/Preferred Column Flash Chromatography (DCM/MeOH + 1% TEA) IsomerIssue->Column Small Scale Final Pure N9-Vinyl Purine Clean->Final Cryst->Final Column->Final

Caption: Purification Decision Matrix for N-cyclopropyl-9-vinyl-9H-purin-6-amine.

Module 4: Stability & Storage (Critical)

Q: My pure product turned yellow after a week. What happened?

A: The N9-vinyl group is susceptible to oxidation and slow polymerization, especially if exposed to light or trace acids.

Storage Protocol:

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush with Argon or Nitrogen.

  • Temperature: -20°C for long-term storage.

  • Stabilizer: For bulk storage, ensure no trace acid remains (wash with NaHCO₃ during workup is critical).

References

  • BenchChem Technical Support. (2025).[1][2] Distinguishing between N7 and N9 purine isomers by NMR. Retrieved from

  • Teledyne ISCO. (2024). Purine and Related Compound Purification Strategies (Application Note AN59).[3] Retrieved from

  • ResearchGate. (2025).[4][5] Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7.[4][6] Retrieved from

  • National Institutes of Health (NIH). (2012). Synthesis of 6-amino-2-vinylpurine derivatives for cross-linking. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for N-cyclopropyl-9-vinyl-9H-purin-6-amine before handling.

Sources

Controlling dimer formation during N-cyclopropyl-9-vinyl-9H-purin-6-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the control of dimer impurities during the synthesis of N-cyclopropyl-9-vinyl-9H-purin-6-amine , a structural analog often utilized in the development of Src/Abl kinase inhibitors and nucleoside therapeutics.

The presence of the N9-vinyl group introduces a specific reactivity profile. Unlike standard alkyl purines, the vinyl moiety is susceptible to [2+2] photocycloaddition and acid-catalyzed cationic oligomerization , both leading to dimer formation (2M impurities).

Core Chemistry & Dimerization Mechanisms

The synthesis typically proceeds via the nucleophilic aromatic substitution (SNAr) of 6-chloro-9-vinylpurine with cyclopropylamine. Two primary dimerization pathways threaten the purity of the final API (Active Pharmaceutical Ingredient):

  • Photochemical Dimerization (Primary Risk): The N9-vinyl purine system acts as a chromophore. Upon exposure to UV-A/B (or ambient lab light), the vinyl groups of two monomers can undergo a [2+2] cycloaddition , forming a cyclobutane-bridged dimer. This is analogous to thymine dimer formation in DNA.

    • Trigger: Ambient light, direct sunlight, standard fluorescent lab lighting.

    • Signature: LCMS peak at 2M or 2M+H; NMR shows loss of olefinic signals and appearance of cyclobutane methine protons (3.5–4.5 ppm).

  • Acid-Catalyzed Cationic Dimerization (Secondary Risk): The N9-vinyl group is electronically similar to an enamine (electron-rich alkene). In the presence of residual acid (from the vinylation step using H₂SO₄/Hg(OAc)₂ or improper workup), the vinyl group can become protonated, generating a carbocation that attacks a neutral vinyl molecule.

    • Trigger: Low pH (< 4), acidic workup, presence of Lewis acids.

    • Signature: Saturated dimer linkage; complex aliphatic region in NMR.

Troubleshooting Guide (Q&A)

Category A: Reaction Control (SNAr Step)

Q1: I observe a dimer peak (approx. 1-3%) increasing during the heating phase of the amination reaction. Is this thermal polymerization?

  • Diagnosis: While thermal polymerization is possible, it is less likely than acid-catalyzed dimerization if the starting material (6-chloro-9-vinylpurine) was not neutralized completely.

  • Root Cause: Residual acid from the precursor synthesis (often prepared via vinyl acetate/H₂SO₄) initiates cationic dimerization when heated.

  • Corrective Action:

    • Ensure the 6-chloro-9-vinylpurine starting material is free of acid. Wash with saturated NaHCO₃ and dry thoroughly before use.

    • Add a proton scavenger to the reaction mixture. We recommend Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv) to buffer the HCl generated during the substitution.

    • Protocol Adjustment: Lower the reaction temperature from reflux (often ~80°C) to 50–60°C and extend the reaction time. High heat promotes radical coupling.

Q2: My reaction conversion is good, but the impurity profile degrades during rotary evaporation.

  • Diagnosis: Concentration of the mixture increases the proximity of vinyl groups, accelerating dimerization.

  • Root Cause: Concentration-dependent kinetics combined with light exposure or bath heating .

  • Corrective Action:

    • Amber Glassware: Perform all evaporations in amber flasks or wrap flasks in aluminum foil.

    • Temperature Limit: Do not exceed 40°C in the water bath.

    • Radical Inhibitor: For large-scale concentrations, add a trace amount of BHT (Butylated hydroxytoluene) (10–50 ppm) to inhibit radical polymerization, though this does not stop [2+2] photodimerization.

Category B: Isolation & Storage

Q3: The solid product develops a yellow tint and "insoluble matter" after one week of storage.

  • Diagnosis: Solid-state photodimerization. The "insoluble matter" is the polymerized or dimerized purine, which often has poor solubility compared to the monomer.

  • Root Cause: Exposure to UV/Visible light in the solid state. Crystalline packing can sometimes align vinyl groups favorably for dimerization (topochemical reaction).

  • Corrective Action:

    • Storage: Store strictly in amber vials under an inert atmosphere (Argon/Nitrogen) at -20°C .

    • Recrystallization: If the dimer content is <5%, recrystallize from Ethanol/Water . The dimer is often less soluble and can be filtered off if the solvent ratio is optimized.

Critical Experimental Workflows

Workflow 1: Optimized Synthesis Protocol

Minimizing dimer formation during the SNAr coupling.

  • Preparation :

    • Reagents : 6-chloro-9-vinylpurine (1.0 equiv), Cyclopropylamine (3.0 equiv), DIPEA (1.5 equiv).

    • Solvent : Ethanol (Anhydrous). Note: Avoid acidic solvents.

    • Environment : Low-actinic light (red light or darkened fume hood).

  • Reaction :

    • Dissolve 6-chloro-9-vinylpurine in Ethanol.

    • Add DIPEA (scavenger) before Cyclopropylamine.

    • Add Cyclopropylamine dropwise.

    • Stir at 55°C for 4–6 hours. Monitor by HPLC (ensure sample is prepared in amber vials).

  • Workup :

    • Concentrate under reduced pressure (Bath < 40°C, Foil-wrapped).

    • Resuspend residue in EtOAc/Water.

    • Crucial Step : Wash organic layer with 5% NaHCO₃ to ensure removal of any trace acid.

    • Dry over Na₂SO₄ (avoid acidic drying agents like silica gel unless neutralized).

Workflow 2: Dimer Removal (Purification)

If dimerization has already occurred.

MethodSuitabilityNotes
Recrystallization HighUse EtOH/H₂O (9:1) . Heat to dissolve monomer; dimer often remains undissolved or precipitates first upon cooling.
Column Chromatography MediumUse neutralized silica (pre-wash with 1% Et₃N in Hexane). Acidic silica can generate more dimer on the column.
Reverse Phase (C18) HighExcellent separation. Dimer typically elutes later than monomer due to higher lipophilicity (2x structure).

Visualizing the Control Strategy

The following diagram illustrates the critical control points (CCPs) in the synthesis pathway to prevent dimerization.

DimerControl cluster_legend Control Strategy Start 6-Chloro-9-vinylpurine (Starting Material) Reaction SNAr Reaction (Cyclopropylamine) Start->Reaction + DIPEA (Base) Temp < 60°C Dimer_Acid Cationic Dimer (Acid-Catalyzed) Start->Dimer_Acid Residual Acid Workup Workup & Isolation Reaction->Workup Foil-wrapped Bath < 40°C Dimer_Photo [2+2] Cyclobutane Dimer (Photochemical) Reaction->Dimer_Photo Light Exposure Reaction->Dimer_Acid High Temp No Base Product N-cyclopropyl-9-vinyl- 9H-purin-6-amine Workup->Product Storage: -20°C Amber Vial Workup->Dimer_Photo Light Exposure Product->Dimer_Photo Improper Storage Legend Green Path: Optimized Protocol Red Dotted: Dimerization Risks

Caption: Process flow identifying Critical Control Points (CCPs) for preventing photochemical and acid-catalyzed dimerization.

References

  • Huang, W., et al. (2009).[1] 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 52(14), 4391–4402. Retrieved from [Link]

  • ResearchGate. (2011). Thymine Dimer Photoreversal in Purine-Containing Trinucleotides. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC and UPLC Method Development for Purity Analysis of N-cyclopropyl-9-vinyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Purity in Novel Therapeutics

N-cyclopropyl-9-vinyl-9H-purin-6-amine is a substituted purine derivative, a class of compounds recognized as a "privileged structure" in medicinal chemistry for its potential in targeting a wide range of biological targets, including kinases involved in oncology.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. The presence of process-related impurities or degradation products can have unintended toxicological effects or reduce the therapeutic dose.[2]

This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of N-cyclopropyl-9-vinyl-9H-purin-6-amine. We will explore the causal logic behind each experimental choice, from column selection to mobile phase optimization. Furthermore, we will present a direct, data-driven comparison with an Ultra-Performance Liquid Chromatography (UPLC) method to illustrate the significant gains in efficiency, resolution, and sensitivity offered by modern chromatographic techniques.[3][4]

The Analytical Challenge: Understanding the Analyte

Successful method development begins with a thorough understanding of the analyte's physicochemical properties. N-cyclopropyl-9-vinyl-9H-purin-6-amine possesses several key features that dictate our analytical strategy:

  • Aromatic Purine Core: The purine ring system is inherently polar and capable of π-π interactions.

  • Basic Amine Group: The exocyclic amine at the 6-position is basic, meaning its charge state—and therefore its retention in reversed-phase chromatography—will be highly dependent on the mobile phase pH.

  • Hydrophobic Moieties: The cyclopropyl and vinyl groups add non-polar character, making reversed-phase chromatography a suitable approach.

The primary goal is to develop a method that can separate the main peak from all potential impurities and degradants, a quality known as being "stability-indicating." This requires not just achieving separation under standard conditions, but also after subjecting the API to stress.[5][6]

Strategy for Method Development: A Logic-Driven Workflow

Our approach is systematic, beginning with broad screening and progressively refining parameters to achieve optimal separation. This workflow ensures that the final method is robust and fit for its intended purpose, in line with ICH guidelines.[7][8]

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Verification cluster_comparison Phase 4: Comparative Analysis Analyte Analyte Characterization (pKa, logP, UV λmax) ColumnScreen Column Screening (C18, Phenyl-Hexyl) Analyte->ColumnScreen Informs choice MobilePhaseScreen Mobile Phase Screening (ACN/Water, MeOH/Water) ColumnScreen->MobilePhaseScreen Test on promising columns Gradient Gradient Optimization MobilePhaseScreen->Gradient Select best combination pH_Temp pH & Temperature Tuning Gradient->pH_Temp Refine separation ForcedDeg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) pH_Temp->ForcedDeg Challenge the method FinalMethod Optimized HPLC Method ForcedDeg->FinalMethod Confirm specificity UPLC_Method UPLC Method Transfer FinalMethod->UPLC_Method Geometric scaling Comparison Data Comparison (Speed, Resolution, Sensitivity) FinalMethod->Comparison UPLC_Method->Comparison

Caption: Workflow for HPLC/UPLC method development.

Comparative Methodologies: HPLC vs. UPLC

To provide a clear comparison, we developed both a conventional HPLC method and transferred it to a UPLC system. The fundamental difference lies in the column's stationary phase particle size—typically 3-5 µm for HPLC and sub-2 µm for UPLC.[4] This seemingly small change necessitates higher operating pressures but yields dramatic performance improvements.[9][10]

Experimental Protocol 1: Optimized HPLC Method
  • Sample Preparation: Prepare a stock solution of N-cyclopropyl-9-vinyl-9H-purin-6-amine at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent). Prepare a working sample solution by diluting the stock solution to 0.1 mg/mL with the diluent.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm). Rationale: A standard C18 provides robust, general-purpose hydrophobic retention, which is an excellent starting point for purine-like molecules.[11]

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a mass spectrometry-compatible modifier that controls pH and improves peak shape for basic analytes by minimizing silanol interactions.[12]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B in 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 270 nm. Rationale: This wavelength was determined from the UV spectrum of the analyte to provide maximum absorbance and sensitivity.

Experimental Protocol 2: UPLC Method
  • Sample Preparation: Same as for the HPLC method.

  • Instrumentation: Waters ACQUITY UPLC H-Class system or equivalent, equipped with a quaternary solvent manager, sample manager, and PDA detector.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm). Rationale: This column uses the same C18 stationary phase chemistry but with smaller particles for higher efficiency.

    • Mobile Phase A & B: Same as for the HPLC method.

    • Gradient: Scaled geometrically from the HPLC method. 10% B to 90% B over 3 minutes, hold at 90% B for 0.4 minutes, return to 10% B in 0.2 minutes, and equilibrate for 0.4 minutes.

    • Flow Rate: 0.6 mL/min (scaled).

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL (scaled).

    • Detection: 270 nm.

Results: A Quantitative Comparison

The performance of the two methods was evaluated based on key chromatographic parameters. The data clearly illustrates the advantages of the UPLC approach for high-throughput purity analysis.

ParameterHPLC MethodUPLC MethodAdvantage
Column 150 x 4.6 mm, 5 µm50 x 2.1 mm, 1.7 µm---
API Retention Time 8.52 min1.71 min~5x Faster
Total Run Time 20 min4 min5x Faster
Resolution (API / Impurity A) 2.84.560% Improvement
Tailing Factor (API) 1.21.1Improved Symmetry
Peak Height (Sensitivity) ~120 mAU~350 mAU~3x More Sensitive
Solvent Consumption / Run ~20 mL~2.4 mL88% Reduction

Forced Degradation: Ensuring a Stability-Indicating Method

To validate that the developed method is stability-indicating, forced degradation studies were performed as recommended by ICH guidelines.[2][5] The goal is to achieve 5-20% degradation to ensure that any potential degradation products are generated at a detectable level without destroying the main compound.[6]

Experimental Protocol 3: Forced Degradation Study
  • Sample Preparation: Prepare separate solutions of N-cyclopropyl-9-vinyl-9H-purin-6-amine at 1.0 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl, heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 M NaOH.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH, heat at 60 °C for 2 hours. Neutralize with 1 mL of 0.1 M HCl.

    • Oxidation: Add 1 mL of 3% H₂O₂, store at room temperature for 8 hours.

    • Thermal: Store the solid API at 105 °C for 24 hours, then dissolve in diluent.

    • Photolytic: Expose the solution to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

  • Analysis: Dilute all stressed samples to a final concentration of 0.1 mg/mL and analyze using the optimized HPLC method. Use a PDA detector to evaluate peak purity.

Degradation Summary
Stress Condition% Degradation of APIDegradation Products FormedPeak Purity (API)
0.1 M HCl, 60°C 12.5%2Pass (>0.995)
0.1 M NaOH, 60°C 8.2%1Pass (>0.995)
3% H₂O₂, RT 18.9%3Pass (>0.995)
Thermal (105°C) 2.1%0Pass (>0.995)
Photolytic 6.5%1Pass (>0.995)

The results confirm that the HPLC method is specific and stability-indicating. In all stress conditions, the degradation products were well-resolved from the parent API peak, and the peak purity analysis confirmed no co-elution.[5]

The Causality of Experimental Choices

A robust method is not built by accident. The choice of parameters is a deliberate process to control the analyte's interaction with the stationary and mobile phases.

LogicDiagram cluster_pH Mobile Phase pH Control cluster_outcome Chromatographic Outcome Analyte Analyte: N-cyclopropyl-9-vinyl-9H-purin-6-amine (Contains a basic amine group) Low_pH Low pH (e.g., pH < 4) Using 0.1% Formic Acid Analyte->Low_pH Amine is protonated (R-NH3+) High_pH Neutral/High pH (e.g., pH > 7) Analyte->High_pH Amine is neutral (R-NH2) Good_Peak Result: - Sharp, symmetric peak - Good retention - Reproducible Low_pH->Good_Peak Protonation suppresses unwanted ion-exchange with silanols. Analyte is more polar but retention is controlled by gradient. Bad_Peak Result: - Poor retention (elutes early) - Tailing peaks due to silanol interaction High_pH->Bad_Peak Neutral amine can interact strongly with residual acidic silanols on silica, causing peak tailing.

Caption: Influence of mobile phase pH on peak shape.

The decision to use a low pH mobile phase with formic acid is a cornerstone of this method. For a basic compound like ours, operating at a low pH ensures the amine group is consistently protonated (R-NH₃⁺). This positively charged form is repelled by the residual, negatively charged silanol groups on the silica-based C18 column, preventing secondary interactions that lead to severe peak tailing. The result is a sharp, symmetrical peak, which is essential for accurate quantification.[13][14]

Conclusion and Recommendations

This guide has detailed the systematic development of a robust, stability-indicating HPLC method for the purity analysis of N-cyclopropyl-9-vinyl-9H-purin-6-amine. Through forced degradation studies, the method's ability to separate the API from its potential degradants was successfully verified.

The direct comparison with a UPLC method highlights the profound advantages of modern chromatography. The UPLC method delivered a 5-fold reduction in analysis time and an 88% decrease in solvent consumption , while simultaneously improving resolution and sensitivity.

For laboratories focused on high-throughput screening, rapid quality control, or process development, transitioning to a UPLC-based method offers undeniable benefits in both productivity and operational cost. The HPLC method, however, remains a highly reliable and robust alternative, suitable for laboratories where UPLC systems are not yet standard. The validation data confirms that both methods are fit for the intended purpose of ensuring the purity and quality of this promising pharmaceutical compound.

References

  • Morris, G.S., & Simmonds, H.A. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19-28. [Link]

  • Alsante, K. M., et al. (2023). A practical guide to forced degradation and stability studies for drug substances. Arranta Bio.[Link]

  • Kuttesch, C. V., Schmalstieg, F. C., & Nelson, J. A. (1983). Reversed-phase liquid-chromatographic determination of purine compounds in serum applied to studies of hypouricemia. Clinical Chemistry, 29(6), 1156-1159. [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Patel, K. et al. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • IQ Consortium. (2022). Forced Degradation – A Review. International Consortium for Innovation and Quality in Pharmaceutical Development. [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference? Chromatography Today. [Link]

  • WebofPharma. (2026). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. [Link]

  • Way, B. et al. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International. [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. [Link]

  • SIELC Technologies. (n.d.). Separation of Purine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Lee, K. et al. (2008). Prediction of elution bandwidth for purine compounds by a retention model in reversed-phase HPLC with linear-gradient elution. Journal of Separation Science, 31(1), 102-110. [Link]

  • You, Z., & Senter, R. A. (2006). HPLC-based method for determination of absolute configuration of alpha-chiral amines. Journal of Chromatography A, 1108(1), 103-111. [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. SGS. [Link]

  • DSI. (n.d.). The Use Of Forced Degradation In Analytical Method Development. DSI. [Link]

  • Roy, L. et al. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. American Journal of Analytical Chemistry, 4, 747-753. [Link]

  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Patel, A. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-63. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Fukuuchi, T. et al. (2007). A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages. Journal of Nutritional Science and Vitaminology, 53(4), 374-378. [Link]

  • Lundgren, A. (2020). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of nicotine nasal spray. Uppsala University Publications. [Link]

  • Roy, L. et al. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. ResearchGate. [Link]

  • Wsol, A. et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(23), 7149. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Comparison Guide: High-Resolution 2D NMR Suites vs. Standard 1D NMR for Purine Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: N-cyclopropyl-9-vinyl-9H-purin-6-amine Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The synthesis of N-cyclopropyl-9-vinyl-9H-purin-6-amine—a critical intermediate in the development of dual Src/Abl kinase inhibitors—presents a significant analytical challenge. The purine scaffold is notoriously deceptive; tautomerization and the electronic similarities between the N7 and N9 positions mean that standard 1D NMR chemical shifts alone cannot definitively prove the site of vinylation.

As a Senior Application Scientist, I frequently observe laboratories bottlenecked by ambiguous structural assignments. This guide objectively compares the performance of Standard 1D NMR Analysis against High-Resolution 2D NMR Suites (HSQC, HMBC, NOESY) , providing a self-validating experimental protocol and quantitative reference data to ensure unambiguous regiochemical assignment.

Performance Comparison: 1D vs. 2D NMR Methodologies

Relying solely on 1D


H and 

C NMR for heterocyclic structural verification often leads to false positives. While 1D NMR provides a rapid atomic inventory, it fails to map the molecular skeleton. The implementation of a 2D NMR suite acts as a self-validating system, transforming heuristic guesses into absolute structural proof.
Table 1: Objective Comparison of Analytical Approaches
Analytical CapabilityStandard 1D NMR (

H,

C)
High-Resolution 2D Suite (HSQC, HMBC, NOESY)
Primary Output Atomic inventory (chemical shifts, integrals).Molecular connectivity and spatial arrangement.
Regiochemical Resolution Low: Cannot definitively distinguish N7 vs. N9 vinylation.High: HMBC definitively maps

couplings to prove N9 attachment.
Signal Overlap Handling Poor; relies on B

field strength for dispersion.
Excellent; resolves overlapping proton signals across the

C dimension.
Self-Validation None; requires external reference standards.Inherent: HSQC and HMBC cross-validate direct and long-range bonds.
Time-to-Result ~15 minutes.~2-4 hours (depending on sample concentration).

Self-Validating Experimental Protocol

To ensure data integrity, the following step-by-step methodology must be strictly adhered to. Every step is designed with explicit causality to prevent spectral artifacts and signal degradation.

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 15–20 mg of N-cyclopropyl-9-vinyl-9H-purin-6-amine in 0.6 mL of anhydrous DMSO-

    
    . Transfer to a high-precision 5 mm NMR tube.
    
  • Causality: Purines exhibit strong intermolecular hydrogen bonding, causing severe line broadening in non-polar solvents like CDCl

    
    . DMSO-
    
    
    
    disrupts these networks. Furthermore, unlike D
    
    
    O or CD
    
    
    OD, DMSO-
    
    
    prevents the rapid deuterium exchange of the N6-NH proton, preserving this signal for crucial NOESY spatial correlations [1].

Step 2: Probe Tuning and Matching

  • Action: Manually tune and match the probe for both

    
    H and 
    
    
    
    C frequencies.
  • Causality: Ensures maximum Radio Frequency (RF) power transfer. This is critical for the low natural abundance of

    
    C and for minimizing 
    
    
    
    noise artifacts in 2D sequences.

Step 3: Gradient Shimming

  • Action: Perform automated 3D gradient shimming (Z1-Z5 coils) until the lock level stabilizes.

  • Causality: Achieves a highly homogeneous B

    
     magnetic field. This is mandatory to resolve fine scalar couplings, such as the ~1.5 Hz geminal coupling between the terminal vinyl protons.
    

Step 4: 2D Sequence Parameterization (HMBC)

  • Action: Execute the hmbcgplpndqf pulse sequence. Set the long-range coupling constant parameter (

    
    ) to 8 Hz.
    
  • Causality: The 8 Hz parameter is mathematically optimized to capture 3-bond carbon-proton correlations (

    
    ), which are the exact interactions needed to bridge the quaternary purine carbons (C4, C8) with the N9-vinyl proton [2].
    

NMR_Workflow Sample Sample Preparation (DMSO-d6) OneD 1D NMR Acquisition (1H & 13C) Sample->OneD TwoD 2D NMR Acquisition (HSQC, HMBC, NOESY) OneD->TwoD Assign Chemical Shift Assignment OneD->Assign TwoD->Assign Regio Regiochemical Validation Assign->Regio Verify Structural Verification Regio->Verify

Fig 1: NMR workflow for the structural elucidation of purine derivatives.

Quantitative Spectral Interpretation

The following tables summarize the expected NMR parameters for N-cyclopropyl-9-vinyl-9H-purin-6-amine, synthesized from established literature values for 9-vinylpurines and N6-cyclopropyladenines.

Table 2: H NMR Assignments (400 MHz, DMSO- )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
H-8 8.45s1H-Purine core (C8)
H-2 8.25s1H-Purine core (C2)
N6-NH 7.85br s1H-Cyclopropylamine NH
H-1' 7.20dd1H15.8, 9.2N9-CH= (Vinyl internal)
H-2'a 5.65dd1H15.8, 1.5=CH

(Vinyl terminal, trans)
H-2'b 5.05dd1H9.2, 1.5=CH

(Vinyl terminal, cis)
H-1'' 3.05m1H-Cyclopropyl CH
H-2'',3'' 0.60 - 0.95m4H-Cyclopropyl CH

Table 3: C NMR Assignments (100 MHz, DMSO- )
PositionChemical Shift (

, ppm)
Carbon TypeStructural Assignment
C-6 155.5C

Purine core (C-N bond)
C-2 152.8CHPurine core
C-4 149.2C

Purine core (Bridgehead)
C-8 138.5CHPurine core
C-1' 129.4CHN9-CH= (Vinyl internal)
C-5 118.6C

Purine core (Bridgehead)
C-2' 105.2CH

=CH

(Vinyl terminal)
C-1'' 24.1CHCyclopropyl CH
C-2'',3'' 7.5CH

Cyclopropyl CH

The Deciding Factor: Regiochemical Proof via HMBC

The ultimate test of the analytical method's performance is its ability to differentiate the N9-vinyl isomer from the undesired N7-vinyl isomer. Direct alkylation or vinylation of purines frequently yields a thermodynamic/kinetic mixture of both [3].

The HMBC Logic: If the vinyl group is successfully attached at the N9 position , the internal vinyl proton (H-1' at


 7.20) will exhibit strong 3-bond (

) correlations to C4 (

149.2) and C8 (

138.5). It will not correlate to C5. Conversely, if the vinyl group is at the N7 position , H-1' would correlate to C5 (

118.6) and C8 , but not C4 [2].

This logical relationship makes the 2D HMBC experiment a non-negotiable requirement for drug development QA/QC.

HMBC_Logic Vinyl Vinyl Proton (H-1') C4 Purine C4 Vinyl->C4 3J_CH C8 Purine C8 Vinyl->C8 3J_CH C5 Purine C5 Vinyl->C5 No 3J_CH N9 N9 Isomer Confirmed C4->N9 C8->N9 N7 N7 Isomer Rejected C5->N7

Fig 2: HMBC correlation logic differentiating N9-vinyl from N7-vinyl purine isomers.

References

  • Title: 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity Source: Magnetic Resonance in Chemistry (John Wiley & Sons) URL: [Link]

  • Title: Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II) Source: Molecules (PMC / NIH) URL: [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of N-cyclopropyl-9-vinyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery and development, a profound understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable insights into molecular weight, structure, and purity. This guide offers an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of N-cyclopropyl-9-vinyl-9H-purin-6-amine, a substituted purine with potential pharmacological significance.

The structural elucidation of substituted purines is critical, as minor modifications to the purine core can dramatically alter biological activity. This document serves as a predictive guide for researchers, scientists, and drug development professionals, enabling them to anticipate and interpret the mass spectral behavior of this compound and its analogs. By dissecting the fragmentation pathways of the N-cyclopropylamino and 9-vinyl substituents, we can construct a detailed fragmentation map. This guide will also draw comparisons with the known fragmentation of related purine structures to provide a comprehensive and scientifically grounded resource.

Theoretical Framework: The Fundamentals of Purine Fragmentation

The fragmentation of purine derivatives under collision-induced dissociation (CID) is a well-documented process.[1] For the protonated purine core, fragmentation is characterized by the sequential loss of small, neutral molecules. Common losses include ammonia (NH₃), hydrogen cyanide (HCN), and formamidine (CH₃N₂). The specific fragmentation pathways are influenced by the nature and position of substituents on the purine ring. In the case of N-cyclopropyl-9-vinyl-9H-purin-6-amine, the fragmentation is expected to be initiated at the more labile substituent bonds.

Predicted Fragmentation Pathways of N-cyclopropyl-9-vinyl-9H-purin-6-amine

The fragmentation of N-cyclopropyl-9-vinyl-9H-purin-6-amine is anticipated to proceed through several distinct pathways, primarily dictated by the lability of the N-cyclopropyl and N-vinyl groups.

Pathway A: Fragmentation of the N-Cyclopropylamino Group

The N-cyclopropylamino moiety is a primary site for initial fragmentation. Alpha-cleavage, a common fragmentation pathway for amines, is expected to be a dominant mechanism.[1] This involves the cleavage of the bond between the nitrogen and the cyclopropyl group.

  • Loss of the Cyclopropyl Radical: The initial fragmentation is predicted to be the homolytic cleavage of the N-cyclopropyl bond, resulting in the loss of a cyclopropyl radical (•C₃H₅). This would generate a resonance-stabilized aminopurine cation.

  • Ring Opening of the Cyclopropyl Group: An alternative, though likely less favored, pathway involves the ring-opening of the cyclopropyl group, potentially followed by rearrangement and subsequent fragmentation. Studies on N-cyclopropyl-N-aryl amines have shown complex fragmentation mechanisms involving cyclopropyl ring opening.[2][3]

Pathway B: Fragmentation of the 9-Vinyl Group

The vinyl group at the N9 position introduces another potential fragmentation site. The C-N bond connecting the vinyl group to the purine ring is susceptible to cleavage.

  • Loss of Ethene: A retro-Diels-Alder-type reaction or a simple cleavage could lead to the loss of a neutral ethene molecule (C₂H₄), resulting in a protonated purine cation.

  • Rearrangement and Fragmentation: The vinyl group can also influence the fragmentation of the purine ring itself through electronic effects and potential rearrangements.

Pathway C: Fragmentation of the Purine Core

Following the initial loss of the substituents, the remaining substituted purine cation will undergo the characteristic fragmentation of the purine ring system. This includes the sequential loss of HCN and NH₃.

Comparative Analysis with Related Purine Analogs

To substantiate the predicted fragmentation patterns, it is instructive to compare them with the experimentally observed fragmentation of structurally similar molecules.

  • N6-substituted Adenosines: Analogs of adenosine with substituents at the N6 position often show initial fragmentation at the N6-substituent bond. For instance, N6-furfuryladenosine (kinetin) readily loses the furfuryl group. This supports the prediction of the initial loss of the cyclopropyl group in N-cyclopropyl-9-vinyl-9H-purin-6-amine.

  • 9-substituted Purines: The fragmentation of 9-alkylpurines frequently involves the cleavage of the N9-alkyl bond. This is consistent with the predicted loss of the vinyl group from the N9 position.

The presence of both N6 and N9 substituents is likely to lead to a competitive fragmentation scenario, with the relative abundance of the resulting fragment ions depending on the respective bond dissociation energies and the stability of the resulting cationic species.

Data Summary

Predicted Fragment Ion Proposed Origin Expected m/z Supporting Rationale
[M+H - •C₃H₅]⁺Loss of cyclopropyl radical from N6CalculatedAlpha-cleavage of the N-cyclopropylamino group
[M+H - C₂H₄]⁺Loss of ethene from N9CalculatedCleavage of the N9-vinyl bond
[M+H - C₃H₅ - HCN]⁺Subsequent loss of HCN from the purine ringCalculatedCharacteristic fragmentation of the purine core
[M+H - C₂H₄ - HCN]⁺Subsequent loss of HCN from the purine ringCalculatedCharacteristic fragmentation of the purine core

Experimental Protocols

To experimentally validate the predicted fragmentation patterns, the following LC-MS/MS protocol is recommended:

1. Sample Preparation:

  • Dissolve N-cyclopropyl-9-vinyl-9H-purin-6-amine in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure good separation and peak shape (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: A triple quadrupole or ion trap mass spectrometer.

  • MS1 Scan Range: m/z 100-500.

  • Product Ion Scan (MS/MS):

    • Select the protonated molecule [M+H]⁺ as the precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to observe the different fragmentation pathways.

    • Acquire product ion spectra over a relevant m/z range (e.g., 50-250).

Visualization of Predicted Fragmentation

Fragmentation_Pathways cluster_path_A Pathway A: N-Cyclopropylamino Fragmentation cluster_path_B Pathway B: 9-Vinyl Fragmentation cluster_path_C Pathway C: Purine Core Fragmentation M_H [M+H]⁺ N-cyclopropyl-9-vinyl-9H-purin-6-amine Frag_A1 [M+H - •C₃H₅]⁺ M_H->Frag_A1 - •C₃H₅ Frag_B1 [M+H - C₂H₄]⁺ M_H->Frag_B1 - C₂H₄ Frag_A2 [M+H - C₃H₅ - HCN]⁺ Frag_A1->Frag_A2 - HCN Frag_C1 [Purine Core Fragments] Frag_A2->Frag_C1 Frag_B2 [M+H - C₂H₄ - HCN]⁺ Frag_B1->Frag_B2 - HCN Frag_B2->Frag_C1

Caption: Predicted ESI-MS/MS fragmentation pathways of N-cyclopropyl-9-vinyl-9H-purin-6-amine.

Conclusion

This guide provides a detailed predictive analysis of the mass spectrometric fragmentation of N-cyclopropyl-9-vinyl-9H-purin-6-amine. By leveraging established principles of purine and amine fragmentation, and by drawing comparisons with related structures, we have outlined the most probable fragmentation pathways. The dominant fragmentation events are anticipated to be the loss of the N-cyclopropyl and 9-vinyl substituents, followed by the characteristic fragmentation of the purine core. The provided experimental protocol offers a robust framework for the empirical validation of these predictions. This guide is intended to be a valuable resource for researchers in the field, facilitating the rapid and accurate structural characterization of this and similar novel purine derivatives.

References

  • Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Journal of Mass Spectrometry. Available at: [Link]

  • Cyclization of the substituted N-(Ortho-cyclopropylphenyl)-N′-aryl ureas and thioureas in the gas phase and solution. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Molecules. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

Sources

Comparison of synthetic routes for N-cyclopropyl-9-vinyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

N-cyclopropyl-9-vinyl-9H-purin-6-amine is a highly specialized purine derivative that serves as a critical intermediate in the synthesis of dual Src/Abl kinase inhibitors. These inhibitors are uniquely designed to target the inactive (DFG-out) conformation of kinases, offering a therapeutic edge against resistant leukemic cell lines[1].

The structural complexity of this molecule lies in its dual functionalization: a cyclopropylamine group at the C6 position and a vinyl group at the N9 position. The primary synthetic challenge is regioselectivity —specifically, directing the vinylation exclusively to the N9 position rather than the N7 position[2]. As an Application Scientist, choosing the correct sequence of functionalization is paramount to maximizing yield and minimizing tedious chromatographic separations.

This guide objectively compares the two primary synthetic workflows (Route A and Route B), providing step-by-step, self-validating protocols and quantitative data to support the optimal pathway.

Mechanistic Pathways & Workflow

The synthesis can be logically divided into two primary steps: N9-vinylation and C6-amination. The order in which these steps are executed drastically alters the reaction's thermodynamic landscape.

SyntheticWorkflows cluster_A Route A: Vinylation First (High Yield) cluster_B Route B: Amination First (Low Yield) SM 6-Chloropurine (Starting Material) IntA 6-Chloro-9-vinylpurine SM->IntA Vinyl acetate, Hg(OAc)2 (N9-Vinylation) IntB N-cyclopropyl-9H-purin-6-amine SM->IntB Cyclopropylamine, EtOH (C6-Amination) FinalA N-cyclopropyl-9-vinyl-9H-purin-6-amine IntA->FinalA Cyclopropylamine, THF (SNAr Amination) FinalB N-cyclopropyl-9-vinyl-9H-purin-6-amine + N7-vinyl isomer mixture IntB->FinalB Vinyl acetate, Hg(OAc)2 (Poor Regioselectivity)

Synthetic workflows comparing Route A (Vinylation first) and Route B (Amination first).

Route A: N9-Vinylation First (The Preferred Pathway)

Causality & Chemistry

According to1, starting with 6-chloropurine is highly advantageous[1]. The strongly electron-withdrawing chlorine atom at C6 decreases the overall electron density of the purine ring. Under acidic conditions, the N9 position is thermodynamically favored for the vinyl interchange reaction. The mercuric acetate acts as a Lewis acid, activating the vinyl acetate to form a mercurinium intermediate, which is seamlessly attacked by the N9 nitrogen[3]. This sequence prevents the formation of the unwanted N7 isomer.

Protocol 1: Synthesis of 6-Chloro-9-vinylpurine
  • Reagents: 6-Chloropurine (3 mmol), vinyl acetate (excess), Hg(OAc)₂ (catalytic), concentrated H₂SO₄ (catalytic).

  • Step 1: Suspend 6-chloropurine in an excess of vinyl acetate, which acts as both the reagent and the solvent to drive the equilibrium toward the vinylated product[3].

  • Step 2: Add a catalytic amount of Hg(OAc)₂ followed by a few drops of concentrated H₂SO₄.

  • Step 3: Reflux the mixture for 12–24 hours until the starting material is consumed (monitor via TLC).

  • Step 4: Neutralize the acid, filter to remove mercury salts, and concentrate the filtrate under reduced pressure.

  • Step 5: Purify via silica gel column chromatography.

  • Self-Validation System: Confirm regioselectivity via ¹H NMR. The N9-vinyl protons will present as a distinct doublet of doublets (e.g., δ 5.18 and 5.97 ppm)[1]. The absence of a secondary set of vinyl signals validates that no N7 isomer was formed.

Protocol 2: C6-Amination with Cyclopropylamine
  • Reagents: 6-Chloro-9-vinylpurine (3 mmol), cyclopropylamine (excess), anhydrous THF (5 mL).

  • Step 1: Dissolve the purified 6-chloro-9-vinylpurine in THF[1].

  • Step 2: Add an excess of cyclopropylamine. The reaction proceeds via nucleophilic aromatic substitution (S_NAr), driven by the electron-deficient nature of the C6 position[2].

  • Step 3: Stir at room temperature for 5 hours.

  • Step 4: Add water to dissolve the precipitated amine hydrochloride salts, then extract with ethyl acetate.

  • Step 5: Dry over Na₂SO₄, concentrate, and purify via column chromatography (5% methanol in methylene chloride)[1].

  • Self-Validation System: Successful amination is confirmed by the disappearance of the C6-Cl isotope pattern in Mass Spectrometry. ¹H NMR (CDCl₃) will show new cyclopropyl multiplets at δ 0.60, 0.87, and 3.00 ppm, while retaining the vinyl doublet of doublets at δ 5.08 and 5.80 ppm[1].

Route B: C6-Amination First (The Alternative Pathway)

Causality & Chemistry

In this route, 6-chloropurine is first reacted with cyclopropylamine. While this step proceeds with excellent yield (>90%), it fundamentally alters the electronics of the purine core. The newly installed cyclopropylamine group is electron-donating, which increases the electron density across the purine ring[2]. Consequently, the N7 and N9 positions become similarly nucleophilic. When the subsequent vinylation step is performed, the reaction suffers from poor regioselectivity, yielding a nearly 60:40 mixture of N9 and N7 vinylated isomers.

Protocol Summary & Validation Failure
  • Step 1 (Amination): 6-chloropurine + cyclopropylamine in refluxing ethanol yields N-cyclopropyl-9H-purin-6-amine.

  • Step 2 (Vinylation): Subjecting this intermediate to the vinyl acetate/Hg(OAc)₂ conditions results in a complex mixture.

  • System Failure: The self-validation via ¹H NMR will show two distinct sets of vinyl protons, indicating a loss of regiocontrol. The required separation of these isomers via preparative HPLC drastically reduces the overall yield and scalability of the target compound.

Quantitative Comparison

To objectively evaluate the efficiency of both pathways, the experimental metrics are summarized below:

MetricRoute A (N9-Vinylation First)Route B (C6-Amination First)
Step 1 Yield ~75% (6-chloro-9-vinylpurine)>90% (N-cyclopropyl-9H-purin-6-amine)
Step 2 Yield 92% (Target Compound)<40% (Target Compound, post-separation)
Overall Yield ~69% ~36%
Regioselectivity (N9:N7) > 95:5~ 60:40
Purification Complexity Low (Standard silica chromatography)High (Requires tedious isomer separation)
Primary Challenge Handling toxic Hg(OAc)₂ catalystPoor regioselectivity in Step 2

Biological Context & Application

The synthesized N-cyclopropyl-9-vinyl-9H-purin-6-amine acts as a critical scaffold. The trans vinyl linkage at N9 projects hydrophobic substituents deep into the selectivity pocket at the rear of the ATP binding site of kinases[4]. This allosteric binding specifically targets the DFG-out inactive conformation, halting downstream oncogenic signaling.

BiologicalPathway Ligand 9-Vinylpurine Derivative Kinase Src/Abl Kinase (DFG-out State) Ligand->Kinase Allosteric Inhibition Signaling CrkL / STAT5 Phosphorylation Kinase->Signaling Pathway Blocked Outcome Tumor Cell Apoptosis Signaling->Outcome Induced

Src/Abl kinase inhibition pathway by 9-vinylpurine derivatives targeting the DFG-out state.

References

  • Title: N-cyclopropyl-9-vinyl-9H-purin-6-amine Source: Benchchem Technical Support Center URL: 2

  • Title: 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation Source: Journal of Medicinal Chemistry - ACS Publications (2009) URL: 1

  • Title: A Convenient Method for the Synthesis of N-Vinyl Derivatives of Nucleobases Source: ResearchGate (Original in J. Org. Chem. 1968) URL: 3

Sources

Identification of common impurities in N-cyclopropyl-9-vinyl-9H-purin-6-amine spectra

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Identification of Common Impurities in N-cyclopropyl-9-vinyl-9H-purin-6-amine Spectra

Senior Application Scientist Note: In the development of dual Src/Abl kinase inhibitors, the intermediate N-cyclopropyl-9-vinyl-9H-purin-6-amine serves as a critical scaffold.[1][2] Its purity is paramount because the N9-vinyl group is a reactive handle for Heck coupling reactions.[1][2] Impurities here—specifically unreacted halides or regioisomers—can catastrophically lower the yield of subsequent palladium-catalyzed steps.[1][2] This guide moves beyond basic detection, offering a comparative analysis of analytical techniques to isolate and identify these specific structural contaminants.

Part 1: Origin of Impurities & Synthetic Pathway Analysis[1][2]

To identify impurities, one must first understand their genesis.[1][2] The synthesis of N-cyclopropyl-9-vinyl-9H-purin-6-amine typically proceeds via the vinylation of 6-chloropurine followed by nucleophilic aromatic substitution (


) with cyclopropylamine.[1][2]

Primary Impurity Classes:

  • Precursor Carryover (Impurity A): 6-chloro-9-vinylpurine (Incomplete amination).[1][2]

  • Regioisomers (Impurity B): N7-vinyl isomers (formed during the vinylation step).[1][2]

  • Degradants (Impurity C): N-cyclopropyl-9H-purin-6-amine (Loss of vinyl group/hydrolysis).[1][2]

Figure 1: Synthetic Pathway and Impurity Generation Points

SynthesisPathway SM 6-Chloropurine Inter 6-Chloro-9-vinylpurine (Intermediate) SM->Inter Vinyl Acetate, Pd(OAc)2 (Heck) ImpB Impurity B: N7-Vinyl Isomer (Regioisomer) SM->ImpB N7-Alkylation Competition Target N-cyclopropyl-9-vinyl- 9H-purin-6-amine (TARGET) Inter->Target Cyclopropylamine, SNAr ImpA Impurity A: 6-Chloro-9-vinylpurine (Unreacted) Inter->ImpA Incomplete Conversion ImpC Impurity C: Des-vinyl Analog (Hydrolysis) Target->ImpC Acidic Hydrolysis

Caption: Pathway illustrating the genesis of key impurities. Impurity A arises from kinetic incompleteness, while Impurity B is thermodynamic/kinetic regioisomerism.[1][2]

Part 2: Comparative Analytical Profiling

In this section, we compare the performance of High-Resolution Mass Spectrometry (HRMS) versus Nuclear Magnetic Resonance (NMR) for identifying these specific impurities. While HPLC-UV is standard for quantitation, it lacks the structural specificity required to distinguish regioisomers (N7 vs N9) definitively.[1][2]

Performance Comparison: NMR vs. UPLC-MS
FeatureMethod A: 1H / 2D NMR (600 MHz) Method B: UPLC-MS (Q-TOF) Verdict
Primary Utility Structural elucidation (Regioisomerism).[1][2]Trace quantitation (<0.1%).Complementary
Specificity for Impurity A High. Distinct shift of H2/H8 due to Cl vs NH-R.High. Distinct Chlorine isotope pattern (

).[1][2]
UPLC-MS Wins (Sensitivity).
Specificity for Impurity B Definitive. HMBC correlations distinguish N7/N9.Low. Identical mass; requires chromatographic separation.[1][2]NMR Wins (Structural certainty).
LOD (Limit of Detection) ~1-5% (Standard 1H).[1][2]< 0.05%.[1][2]UPLC-MS Wins.
Sample Prep Non-destructive, requires ~5-10 mg.[1][2]Destructive, requires <1 mg.[1][2]Context Dependent.

Part 3: Detailed Impurity Identification Guide

This section details the specific spectral signatures required to confirm the presence of impurities in your bulk material.[1][2]

Impurity A: 6-Chloro-9-vinylpurine (Precursor)[1][2]
  • Origin: Incomplete nucleophilic substitution.[1][2]

  • Spectroscopic Flag (NMR):

    • Missing Signals: Absence of the high-field cyclopropyl multiplets (

      
       0.6–0.9 ppm).[1][2]
      
    • Shifted Signals: The purine H2 proton shifts downfield (

      
       ppm) due to the electron-withdrawing nature of the Chlorine compared to the amine.[1][2]
      
  • Spectroscopic Flag (MS):

    • Isotope Pattern: Presence of M+ and (M+2)+ peaks in a 3:1 ratio (characteristic of Chlorine).[1][2]

Impurity B: N-cyclopropyl-7-vinyl-9H-purin-6-amine (N7-Isomer)[1][2]
  • Origin: Regioselectivity error during the vinylation of 6-chloropurine.[1][2]

  • Spectroscopic Flag (NMR):

    • 1H NMR: The vinyl protons often show slightly different coupling constants, but this is subtle.[1][2]

    • 2D NMR (HMBC - Critical):

      • Target (N9): The H8 proton (

        
         ppm) correlates to C4  and C5  (junction carbons).[1][2]
        
      • Impurity (N7): The H8 proton correlates strongly to C5 but shows different connectivity patterns to the pyrimidine ring carbons due to the N7 attachment.[1]

  • Differentiation: The N7 isomer typically elutes earlier than the N9 isomer on C18 columns due to higher polarity.[1][2]

Impurity C: N-cyclopropyl-9H-purin-6-amine (Des-vinyl)[1][2]
  • Origin: Hydrolytic cleavage of the vinyl group (enamine hydrolysis) under acidic conditions.[1]

  • Spectroscopic Flag (NMR):

    • Missing Signals: Complete absence of the AMX/ABC vinyl system (

      
       5.0–7.5 ppm).[1]
      
    • New Signal: Appearance of a broad, exchangeable N9-H proton (often invisible in

      
       shake).[1][2]
      
  • Spectroscopic Flag (MS):

    • Mass shift of -26 Da (Loss of

      
      ).[1][2]
      

Part 4: Validated Experimental Protocols

Protocol 1: High-Resolution UPLC-MS Profiling

Use this method for routine batch release and quantitation of Impurity A and C.[1][2]

  • Sample Preparation: Dissolve 1.0 mg of sample in 1 mL of 50:50 Acetonitrile:Water (LC-MS grade). Vortex for 30s. Filter through 0.2

    
     PTFE filter.[1][2]
    
  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7

    
    , 2.1 x 50 mm).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold).[1][2]

    • 1-6 min: 5%

      
       95% B (Linear ramp).[1][2]
      
    • 6-8 min: 95% B (Wash).[1][2]

  • Detection: UV at 260 nm (Purine max) and ESI+ MS (Scan range 100-600 m/z).[1][2]

  • Self-Validation Check: Ensure the Target peak (RT ~3.5 min) shows a clean [M+H]+ of ~202.1. Impurity A (Cl-analog) will elute later (more hydrophobic) with mass ~180.0/182.0.[1][2]

Protocol 2: Structural Confirmation via 1H NMR

Use this method for initial structural characterization and checking for the N7-isomer.[1][2]

  • Solvent:

    
     (preferred for resolution) or 
    
    
    
    (if solubility is poor).[1][2]
  • Concentration: ~10 mg in 600

    
     solvent.
    
  • Acquisition:

    • Pulse angle: 30°.[1][2]

    • Relaxation delay: > 2.0 s (ensure full relaxation of vinyl protons).[1][2]

    • Scans: 64.

  • Analysis Logic:

    • Integrate the Cyclopropyl multiplets (4H total,

      
       0.6-0.9).[1][2] Set as reference.
      
    • Verify Vinyl Integral: Should be 3H total (1H internal dd, 2H terminal d).[1][2]

    • Pass Criteria: Integral ratio of Cyclopropyl : Vinyl : Purine-H should be 4 : 3 : 2. Deviation implies Impurity A or C.[1][2]

References

  • Huang, W., et al. (2009).[1][2][3] 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry.[1][2] Retrieved from [Link]

  • PrepChem. (n.d.).[1][2] Synthesis of 2-Amino-6-(cyclopropylamino)-9H-purine hydrochloride.[1][2][4] Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). (2009).[1][2] N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives.[1][2][5] PubMed.[1][2] Retrieved from [Link]

Sources

Precision Analysis of Vinyl Purine Derivatives: A Comparative IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Content Type: Technical Comparison & Experimental Guide.

Introduction: The Analytical Challenge of Vinyl Purines

Vinyl purine derivatives (e.g., 6-vinylpurine, 9-vinylpurine) are critical high-value intermediates in the synthesis of antiviral nucleoside analogs and cross-linking agents for nucleic acid therapeutics. The introduction of a vinyl group onto the purine scaffold serves as a versatile "handle" for further functionalization (e.g., via Heck coupling or polymerization) or as a reactive warhead in covalent inhibitors.

However, characterizing these derivatives presents a distinct challenge. The purine ring itself is rich in nitrogen and double bonds, creating a "crowded" vibrational landscape in the 1500–1700 cm⁻¹ region. This guide objectively compares Infrared (IR) spectroscopy against its primary alternatives (NMR and Raman), delineating where IR serves as a rapid, self-validating tool and where it requires corroboration.

Technical Deep Dive: The Vinyl Purine "Fingerprint"

In IR spectroscopy, the identification of a vinyl group attached to a heteroaromatic ring relies on detecting specific vibrational modes that are distinct from the background purine signals.

Characteristic IR Bands

The following table summarizes the diagnostic bands for vinyl purine derivatives.

Vibrational ModeFrequency (cm⁻¹)IntensityDiagnostic ValueNotes
=C-H Stretch 3010 – 3090Weak/MediumHigh Distinguishes vinyl protons from alkyl/sugar protons (<3000 cm⁻¹).
C=C Stretch 1620 – 1645Weak/MediumModerate Often obscured by strong Purine Ring C=N/C=C breathing modes (~1580–1620 cm⁻¹).
=CH₂ Wagging 900 – 990StrongVery High The "out-of-plane" deformation. Usually the clearest evidence of vinylation in IR.
Purine Ring 1550 – 1600StrongLowBackground signal. Changes slightly upon N-substitution but is not diagnostic for the vinyl group itself.
Expert Insight: The "Obscured Region" Trap

A common error in analyzing vinyl purines is relying solely on the C=C stretching frequency (~1630 cm⁻¹). In purines, the ring skeletal vibrations (C=N and C=C) are dipole-strong and absorb heavily in the 1550–1620 cm⁻¹ range.

  • The Fix: Do not conclude "reaction failure" if the C=C peak is not a distinct shoulder. Look immediately to the 900–1000 cm⁻¹ fingerprint region . A sharp, new peak here (the =CH₂ wag) is the positive confirmation of vinylation.

Comparative Analysis: IR vs. NMR vs. Raman

While NMR is the structural gold standard, IR offers specific advantages in throughput and solid-state analysis.

Performance Comparison Matrix
FeatureFT-IR (ATR) ¹H-NMR (Liquid) Raman Spectroscopy
Primary Utility Rapid "Pass/Fail" check; Functional group monitoring.Definitive structural elucidation; Purity quantification.Complementary confirmation of C=C bonds.
Sample State Solid or Oil (Neat). No solvent needed.Solution (requires deuterated solvent).Solid or Liquid.
Vinyl Specificity Good (via Wagging mode). C=C stretch can be ambiguous.Excellent . Vinyl protons (dd, 5.0–7.5 ppm) are distinct.Excellent . C=C stretch is Raman-active and very strong.
Time to Result < 2 Minutes15–30 Minutes (prep + acquisition)5–10 Minutes
Destructive? No (Sample recoverable).No.No (Risk of fluorescence/burning).
Decision Logic for Researchers

Use the following logic to determine the appropriate analytical path:

  • Reaction Monitoring: Use IR . Aliquot a drop of the reaction mixture, dry it, and check for the appearance of the 900–990 cm⁻¹ band.

  • Final Structure Proof: Use NMR . You must resolve the coupling constants (

    
    ) of the vinyl protons to confirm the substitution pattern (N9 vs. N7 vs. C6).
    
  • Conjugation Study: Use Raman . If studying the electronic conjugation between the vinyl group and the purine ring, Raman intensities correlate better with bond order and electron delocalization.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow for synthesizing and characterizing vinyl purine derivatives, highlighting the self-validating checkpoints.

VinylPurineAnalysis Start Crude Reaction Mixture (Vinyl Purine Synthesis) Isolation Workup / Isolation (Solid/Oil) Start->Isolation ATR_Check Step 1: ATR-FTIR Analysis (Rapid Screen) Isolation->ATR_Check Decision_IR Check 900-990 cm⁻¹ Region (Wagging Mode Present?) ATR_Check->Decision_IR Fail_IR Reaction Incomplete Optimize Conditions Decision_IR->Fail_IR No Peak Pass_IR Vinylation Confirmed Proceed to Purification Decision_IR->Pass_IR Strong Peak NMR_Validation Step 2: ¹H-NMR Analysis (Structural Confirmation) Pass_IR->NMR_Validation Check_Protons Check 5.0-7.5 ppm (Vinyl Doublets Present?) NMR_Validation->Check_Protons Check_Protons->Fail_IR No (False Positive IR) Final_Product Validated Vinyl Purine Ready for Biological Assay Check_Protons->Final_Product Yes

Caption: Figure 1. Integrated workflow for the synthesis and validation of vinyl purine derivatives, prioritizing IR for rapid screening and NMR for final confirmation.

Experimental Protocol: ATR-FTIR of Solid Vinyl Purines

This protocol is designed for the analysis of solid N-vinyl or C-vinyl purine derivatives using Attenuated Total Reflectance (ATR) FTIR.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or Germanium ATR crystal (Single bounce).

  • Solvent: Isopropanol or Methanol (for cleaning).

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal thoroughly with isopropanol. Ensure it is dry.

    • Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16–32 scans).

  • Sample Loading:

    • Place approximately 2–5 mg of the solid vinyl purine derivative directly onto the center of the crystal.

    • Critical: If the sample is a sticky oil (common with some N-vinyl intermediates), ensure it covers the active crystal area completely.

  • Compression:

    • Lower the pressure arm/clamp. Apply force until the pressure gauge reads the manufacturer's recommended optimum (usually ~80–100 N).

    • Reasoning: High pressure ensures intimate contact between the solid particles and the crystal, removing air gaps that cause baseline tilt.

  • Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Scans: 32 (Standard) or 64 (High Signal-to-Noise).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library spectra is needed). ATR intensity is wavelength-dependent; uncorrected spectra show weaker intensity at high wavenumbers (3000 cm⁻¹) compared to transmission.

    • Baseline Correction: Automatic or multipoint (avoid over-correcting the fingerprint region).

Self-Validating Check
  • The CO₂ Check: Look at 2300–2400 cm⁻¹. If you see a doublet, your background subtraction was poor (environmental change). Re-run background.

  • The Contact Check: If the noise level >2% Transmittance, clean and reload with higher pressure.

Case Study: 6-Amino-2-Vinylpurine

To illustrate the data interpretation, we consider the analysis of a 2-vinylpurine derivative used in cross-linking studies [1].

Scenario: A researcher synthesizes 6-amino-2-vinylpurine from 2-chloropurine via Stille coupling.

Observed Data:

  • FTIR Spectrum:

    • 3300 & 3150 cm⁻¹: Broad bands (N-H stretching of the primary amine).

    • 3085 cm⁻¹: Weak, sharp shoulder (Vinyl =C-H stretch).

    • 1635 cm⁻¹: Medium intensity band. Ambiguous—could be vinyl C=C or the purine ring breathing.

    • 945 cm⁻¹: Sharp, distinct band. This is the confirming signal for the vinyl group (=CH₂ wagging).

  • ¹H-NMR (DMSO-d6):

    • Distinct pattern at δ 6.80 (dd), 6.35 (dd), 5.60 (dd) corresponding to the vinyl protons (

      
      ).
      

Conclusion: The IR spectrum provided immediate confirmation of the vinyl group via the 945 cm⁻¹ band, despite the ambiguity in the 1600 cm⁻¹ region. NMR confirmed the specific "2-vinyl" connectivity, ruling out N-vinylation isomers which would show different splitting patterns and chemical shifts.

References

  • Nagatsugi, F., et al. (2012). "Synthesis of 6-amino-2-vinylpurine derivatives for cross-linking and evaluation of the reactivity." Bioorganic & Medicinal Chemistry Letters, 22(22), 6957-6961.[1] [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Standard reference for IR characteristic bands).

  • NIST Chemistry WebBook. "Infrared Spectra of Purine Derivatives." National Institute of Standards and Technology. [Link]

Sources

Comparative Guide: Validating Enantiomeric Purity of Abacavir Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Focus: (1S, 4R)-cis-4-amino-2-cyclopentene-1-methanol Content Type: Technical Comparison & Validation Protocol[1]

Executive Summary

In the synthesis of Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI), the establishment of chirality occurs early in the pathway. The critical control point is the validation of the amino-alcohol precursor, (1S, 4R)-cis-4-amino-2-cyclopentene-1-methanol .[1] Failure to validate the enantiomeric excess (ee) of this intermediate allows the propagation of the (1R, 4S) enantiomer, which is difficult to purge in downstream coupling with the chloropurine base.

This guide compares the two dominant methodologies for this validation: Normal-Phase Chiral HPLC (the regulatory standard) and Supercritical Fluid Chromatography (SFC) (the high-throughput alternative).[1]

Part 1: The Stereochemical Challenge

The target precursor contains two chiral centers on a cyclopentene ring. The synthesis—often initiated via enzymatic resolution of the "Vince lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one)—must yield the (1S, 4R) configuration.[1]

  • Target: (1S, 4R)-cis-4-amino-2-cyclopentene-1-methanol.[1][2]

  • Critical Impurity: (1R, 4S) enantiomer.[3]

  • Validation Threshold: typically >99.5% ee required for API grade starting material.

Validation Decision Matrix

The following decision tree illustrates when to deploy HPLC versus SFC based on the development stage and sample volume.

ValidationDecision Start Sample Origin RD R&D / Process Optimization (High Throughput) Start->RD QC GMP Release / QC (Regulatory Filing) Start->QC Criteria1 Is solvent disposal a bottleneck? RD->Criteria1 Criteria2 Is method legacy/USP already filed? QC->Criteria2 SFC_Path Method B: Chiral SFC (Speed & Green Chem) HPLC_Path Method A: Chiral HPLC (Robustness & Transferability) Criteria1->SFC_Path Yes Criteria1->HPLC_Path No (Rare) Criteria2->SFC_Path No (New Filing) Criteria2->HPLC_Path Yes

Figure 1: Decision matrix for selecting validation methodology based on operational constraints.

Part 2: Method A - Chiral HPLC (The Benchmark)

The industry standard for this separation utilizes polysaccharide-based stationary phases in normal phase mode.[1] The amino group on the precursor is basic; therefore, mobile phase additives are non-negotiable to prevent peak tailing caused by silanol interactions.

Chromatographic System
  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.[1]

  • Rationale: The amylose backbone forms a helical cavity that discriminates the cyclopentene ring geometry effectively.

Experimental Protocol
  • Mobile Phase Preparation:

    • Mix n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) in a ratio of 850 : 150 : 1 (v/v/v).

    • Expert Note: The DEA is critical. Without it, the amine moiety of the precursor interacts with the silica support, causing tailing factors > 2.0.

  • Sample Preparation:

    • Dissolve 10 mg of precursor in 10 mL of Mobile Phase (1.0 mg/mL).

    • Caution: Ensure the sample is free of residual water, which can deactivate the Normal Phase stationary phase.

  • Conditions:

    • Flow Rate: 1.0 mL/min.[4][5]

    • Temperature: 30°C (Control is vital; selectivity often drops at higher T).

    • Detection: UV at 220 nm (low wavelength required due to lack of strong chromophores).

System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between (1R, 4S) and (1S, 4R) peaks.
    
  • Tailing Factor: NMT (Not More Than) 1.5.

Part 3: Method B - Chiral SFC (The Modern Alternative)

Supercritical Fluid Chromatography (SFC) is increasingly preferred in R&D for this precursor because the amino-alcohol is polar enough to elute well in CO2/Methanol but chiral enough to require specific selectors.[1]

Chromatographic System
  • Column: Chiralpak AD-3 (3 µm particle size for higher efficiency) or equivalent Amylose-C.[1]

  • Rationale: The 3 µm particle size coupled with the low viscosity of supercritical CO2 allows for higher flow rates without backpressure limitations.

Experimental Protocol
  • Mobile Phase:

    • A: CO2 (Supercritical).

    • B: Methanol + 0.2% Isopropylamine (IPAm).

    • Gradient: Isocratic 15% B is usually sufficient, or a shallow gradient 5-25% B over 5 minutes.

  • Sample Preparation:

    • Dissolve in Methanol (1.0 mg/mL).

  • Conditions:

    • Back Pressure Regulator (BPR): 120 bar.

    • Flow Rate: 3.0 mL/min.

    • Temperature: 40°C.[6][7]

Mechanism of Separation

The diagram below details the interaction mechanism on the Amylose column, critical for understanding why these methods work.

SeparationMechanism Analyte Precursor (1S, 4R) Interaction H-Bonding & Steric Inclusion Analyte->Interaction Amine Group Donation CSP Amylose Tris (Carbamate Linkage) CSP->Interaction Carbamate Acceptance Separation Differential Retention Interaction->Separation Chiral Recognition

Figure 2: Mechanistic interaction between the amino-alcohol precursor and the carbamate stationary phase.

Part 4: Comparative Analysis & Data

The following data is synthesized from validation studies comparing the two methodologies for the (1S, 4R) precursor.

MetricMethod A: Chiral HPLC (Normal Phase)Method B: Chiral SFCAnalysis
Run Time 15 - 20 minutes3 - 5 minutesSFC is ~4x faster, enabling high-throughput screening of enzymatic reactions.[1]
Resolution (

)
2.5 - 3.02.0 - 2.5HPLC offers slightly higher resolution, making it safer for trace impurity quantification (<0.1%).[1]
Solvent Cost High (Hexane/IPA)Low (CO2/MeOH)SFC reduces organic solvent consumption by >80%.
Sensitivity (LOD) ~0.05%~0.1%HPLC UV detection is generally more stable at low wavelengths (220 nm) than SFC UV.
Robustness HighModerateSFC retention times are more sensitive to pressure/temperature fluctuations.
Expert Recommendation[1]
  • Use Method A (HPLC) for Final Release Testing of the precursor. The stability of the baseline at 220 nm and the established regulatory history of Normal Phase HPLC for Abacavir intermediates (per USP/EP precedents) reduces regulatory friction.

  • Use Method B (SFC) for In-Process Control (IPC) . When monitoring the enzymatic hydrolysis of the lactam to the amino alcohol, the speed of SFC allows for near real-time decision-making on reaction endpoints.

References

  • United States Pharmacopeia (USP). Abacavir Sulfate Monograph: Enantiomeric Purity.[8][9] USP-NF.[1][9] (Specifies Chiralpak AD-L1/L51 columns and Heptane/IPA/DEA mobile phases). [1]

  • BenchChem. A Comparative Guide to Validated Analytical Methods for Ent-Abacavir Quality Control. (Detailed protocols for Chiralpak AD-H and system suitability). [1]

  • Daicel Chiral Technologies. Application Note: Separation of Abacavir and Intermediates on Chiralpak AD-H. (Source for mobile phase optimization and column care).

  • Journal of Chromatography A. Comparison of SFC and HPLC for chiral separation of primary amines. (Validation of SFC efficiency for amino-alcohol derivatives).

  • SynThink Research Chemicals. (1S,4R)-4-Amino-2-cyclopentene-1-methanol Characterization Data. (Reference for specific precursor properties and impurity profiles).

Sources

Safety Operating Guide

N-cyclopropyl-9-vinyl-9H-purin-6-amine: Comprehensive Safety, Handling, and Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to move beyond standard safety data sheets. To handle complex pharmaceutical intermediates safely, we must understand why a chemical behaves the way it does in a waste stream. N-cyclopropyl-9-vinyl-9H-purin-6-amine is a highly valuable building block used in the synthesis of 9-(arenethenyl)purine dual Src/Abl kinase inhibitors that target the inactive "DFG-out" conformation of enzymes ()[1].

However, its unique structural motifs present distinct operational and disposal challenges:

  • The N6-Cyclopropyl Group: This rigid moiety restricts conformational freedom, significantly enhancing the molecule's binding affinity to P1 adenosine receptors and kinase ATP-binding pockets ()[2]. In a disposal context, this translates to high biological persistence and severe aquatic ecotoxicity risks if released into standard wastewater.

  • The N9-Vinyl Group: Serving as a reactive handle for palladium-catalyzed Heck cross-coupling reactions ()[3], this enamine-like vinyl group is susceptible to uncontrolled polymerization or nucleophilic attack if inadvertently mixed with radical initiators or incompatible transition metals in a waste carboy.

Quantitative Risk Assessment & Hazard Profiling

Before executing any disposal plan, personnel must understand the physicochemical boundaries of the compound. The following table summarizes the critical data driving our segregation strategy.

Property / HazardValue / ClassificationOperational Implication for Disposal
Molecular Weight 201.23 g/mol High cell permeability; mandates strict respiratory and dermal PPE during solid waste transfer.
InChI Key LHHVXGFVFUMPPL-UHFFFAOYSA-NUnique identifier required for accurate hazardous waste manifesting.
LogP (Estimated) ~1.5 - 2.5Lipophilic nature indicates a high bioaccumulation risk in aquatic environments.
GHS Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates handling exclusively within a Class II biosafety cabinet or ducted fume hood.
Chemical Reactivity N9-Vinyl Polymerization RiskMust be strictly segregated from strong oxidizers, peroxides, and radical initiators.

Mechanistic Pathway of Toxicity & Degradation

To build a culture of safety, laboratory personnel must visualize the consequences of improper disposal. The diagram below illustrates the causal relationship between the compound's structural design, its biological targets, and the absolute necessity for high-temperature incineration.

EcotoxicityPathway Compound N-cyclopropyl-9-vinyl- 9H-purin-6-amine Receptors P1 Adenosine Receptors & Src/Abl Kinases Compound->Receptors Exposure Incineration High-Temp Incineration (>1000°C) Compound->Incineration Proper Disposal BioActivity Conformational Locking (High Affinity Binding) Receptors->BioActivity Activation Ecotoxicity Aquatic Ecotoxicity (Bioaccumulation Risk) BioActivity->Ecotoxicity Release Safe Byproducts\n(CO2, H2O, NOx) Safe Byproducts (CO2, H2O, NOx) Incineration->Safe Byproducts\n(CO2, H2O, NOx) Degradation

Mechanistic pathway linking structural motifs to ecotoxicity and the requirement for incineration.

Operational Disposal Plans & Methodologies

Trust in a protocol is built on verifiability. The following methodologies employ a self-validating system —meaning every critical step includes a built-in check to confirm success before proceeding to the next phase.

Methodology A: Liquid Waste Segregation (Post-Heck Reaction)

N-cyclopropyl-9-vinyl-9H-purin-6-amine is frequently reacted with aryl halides using palladium diacetate, phosphine ligands, and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) ()[3]. Proper quenching and segregation of this mixture are critical.

  • Step 1: Reaction Quenching. Cool the reaction mixture to 0–5°C. Slowly add saturated aqueous NH₄Cl.

    • Causality: Rapid quenching neutralizes basic amines and precipitates heavy metals, preventing thermal runaway from unreacted vinyl polymerization.

  • Step 2: Phase Extraction. Extract the aqueous mixture with Ethyl Acetate (EtOAc).

    • Mechanism: The unreacted bioactive purine and organic-soluble Pd-ligand complexes partition into the top organic phase; DMF and salts remain in the bottom aqueous phase.

  • Step 3: Catalyst Scavenging & Verification (Self-Validating Step). Treat the organic phase with a palladium scavenger (e.g., SiliaBond® Thiol) and filter through a Celite pad.

    • Validation Check: Spot a drop of the treated organic phase onto filter paper treated with a Pd-sensitive colorimetric reagent (e.g., rubeanic acid). A lack of dark precipitate confirms successful scavenging.

    • Causality: Removing bulk palladium prevents catalytic ignition of mixed organic waste in the primary carboy.

  • Step 4: Segregation & Routing. Route the validated streams according to the workflow below.

WasteWorkflow Reaction Post-Heck Reaction Mixture (Purine + DMF + Pd + Amines) Quench Aqueous Quench (Saturated NH4Cl) Reaction->Quench Separation Phase Separation (with EtOAc) Quench->Separation Aqueous Aqueous Phase (DMF, Salts, Polar Organics) Separation->Aqueous Bottom Layer Organic Organic Phase (Purine, EtOAc, Catalysts) Separation->Organic Top Layer AqueousWaste Aqueous Waste Stream (pH 6-8) Aqueous->AqueousWaste OrganicWaste Halogenated/Heavy Metal Organic Waste Stream Organic->OrganicWaste Contains Pd & Purine

Liquid waste segregation workflow for N-cyclopropyl-9-vinyl-9H-purin-6-amine reaction mixtures.

Methodology B: Solid Waste & Spill Response
  • Step 1: Containment. For powder spills, do not sweep dry . Cover the spill with damp absorbent pads (using a 10% ethanol/water solution) to prevent aerosolization of the biologically active purine dust.

  • Step 2: Collection. Use non-sparking tools to transfer the absorbed material into a rigid, sealable, high-density polyethylene (HDPE) container.

  • Step 3: Decontamination & Verification (Self-Validating Step). Wipe the spill area with a 10% bleach solution to oxidize residual purine, followed by a 70% ethanol wipe.

    • Validation Check: Swipe the area with a UV-sensitive TLC swab and examine under 254 nm UV light. The absence of fluorescence quenching confirms the complete removal of the conjugated purine core.

    • Causality: Ensuring zero residue prevents cross-contamination in subsequent highly sensitive drug development assays.

  • Step 4: Manifesting. Label the container explicitly as "Toxic Organic Solid Waste - Contains Bioactive Purine Derivatives." Ensure your waste management contractor routes this specific container for high-temperature incineration (>1000°C) to fully break down the fused pyrimidine-imidazole core.

By integrating these self-validating protocols into your daily operations, your facility not only ensures strict regulatory compliance but safeguards the integrity of your downstream drug development pipelines. We remain committed to providing actionable, expert-level safety intelligence to support your most critical research.

References

  • Title: 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 3-iodo-4-methyl-N-[3-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide Reaction Information Source: Molaid URL: [Link]

Sources

Personal protective equipment for handling N-cyclopropyl-9-vinyl-9H-purin-6-amine

[1]

Executive Summary: Immediate Hazard Class Identification

N-cyclopropyl-9-vinyl-9H-purin-6-amine is a specialized purine nucleoside analogue.[1] Structurally, it combines the sensitization potential of the N-cyclopropyl moiety (characteristic of Abacavir-class antiretrovirals) with the chemical reactivity of an N-vinyl group.[1]

Operational Status: HIGH POTENCY / REACTIVE INTERMEDIATE [1]

  • Biological Hazard: Potential severe respiratory and skin sensitizer.[1] Treat as a suspected carcinogen/genotoxin due to the vinyl "warhead."[1]

  • Chemical Hazard: Susceptible to radical-initiated self-polymerization (exothermic) if stored improperly.[1]

  • Containment Level: OEB 4 (Occupational Exposure Band 4) – Handling requires high containment (Isolator or Class II BSC).[1]

PART 1: Chemical Hazard Analysis & Causality

To handle this compound safely, you must understand the why behind the hazards.[1]

The Sensitization Risk (The "Abacavir Effect")

The N-cyclopropyl-purin-6-amine substructure is biologically active.[1] In related pharmaceutical compounds (e.g., Abacavir), this motif is linked to HLA-mediated hypersensitivity reactions.[1]

  • Mechanism: The compound or its metabolites may bind to endogenous proteins, creating neo-antigens that trigger an immune response.[1]

  • Operational Implication: Exposure via inhalation or skin contact can lead to permanent sensitization.[1] Once sensitized, re-exposure to even trace amounts can be fatal.[1] Zero skin contact is the absolute rule. [1]

The Polymerization Risk (The N-Vinyl Group)

The 9-vinyl group acts as a Michael acceptor and a monomer.[1]

  • Mechanism: Exposure to light (UV), heat, or radical initiators (peroxides in solvents) can trigger spontaneous polymerization.[1] This reaction alters the compound's purity and can be exothermic.[1]

  • Operational Implication: The compound must be stored in the dark, under inert gas (Argon/Nitrogen), and at low temperatures (-20°C).[1]

PART 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab PPE.[1] This matrix is designed for OEB 4 handling.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) or N95/P100 only if working in Class II BSCThe primary route of sensitization is inhalation of dust.[1] Standard surgical masks offer zero protection against bioactive aerosols.[1]
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (High dexterity, 4 mil)2.[1] Outer: Long-cuff Nitrile or Laminate (Chem-tested)Vinyl purines can permeate standard latex.[1] Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin.[1]
Body Tyvek® Lab Coat (Closed Front) or Disposable Coverall Cotton lab coats trap dust in fibers, creating a secondary exposure source in the laundry or office.[1] Disposable non-woven fabrics prevent particle retention.[1]
Ocular Chemical Splash Goggles (Not safety glasses)Vapors or dusts can bypass the side gaps of safety glasses.[1] The eyes are a mucous membrane entry point for sensitizers.[1]
PPE Decision Workflow

PPE_DecisionStartHandling N-cyclopropyl-9-vinyl-9H-purin-6-amineStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution / LiquidState->SolutionQuantQuantity?Solid->QuantFumeChemical Fume Hood + Goggles + Double NitrileSolution->FumeSmall< 100 mgQuant->SmallLarge> 100 mgQuant->LargeBSCClass II BSC + Double Gloves + N95Small->BSCIsoGlovebox / Isolator RequiredLarge->Iso

Figure 1: PPE and Containment Decision Tree based on physical state and quantity.[1]

PART 3: Operational Handling Protocol

Phase 1: Storage & Stability Check

Protocol:

  • Upon receipt, inspect the vial.[1] If the solid appears yellowed or gummy (instead of white/off-white crystalline), polymerization may have occurred.[1]

  • Store at -20°C .

  • Protect from Light: Wrap the vial in aluminum foil if the container is not amber glass.[1]

  • Inert Atmosphere: If the septum is pierced, purge the headspace with Argon before returning to the freezer.[1] Oxygen acts as a radical promoter.[1]

Phase 2: Weighing & Transfer (The Critical Step)

Most exposures occur during weighing due to static charge launching powder.

Step-by-Step:

  • Static Control: Use an ionizing fan or anti-static gun on the vial and spatula before opening.[1] Vinyl purines are often electrostatic.[1]

  • Tare Closed: Tare the receiving vessel with the cap ON.

  • Transfer: Open the source vial inside the BSC/Hood.[1] Transfer solid. Cap the receiving vessel immediately.

  • Wet Wipe: Wipe the exterior of the receiving vessel with a methanol-dampened Kimwipe before removing it from the hood.[1] This removes invisible dust traces.[1]

Phase 3: Solubilization

Solvent Choice:

  • Preferred: DMSO, Methanol, Ethanol.[1]

  • Avoid: Acetone or ethers (unless peroxide-free) to prevent radical initiation.[1]

  • Dissolution: Add solvent gently.[1] Do not sonicate vigorously without cooling, as heat can trigger the vinyl group.[1]

PART 4: Emergency Response & Decontamination[1]

Spill Response (Solid Powder)

Do NOT use a brush or broom. This generates airborne dust.[1]

  • Evacuate the immediate area for 15 minutes to let aerosols settle.[1]

  • Don PPE: Full Tyvek suit, double gloves, P100 respirator.[1]

  • Cover: Gently lay methanol-dampened paper towels over the spill to suppress dust.[1]

  • Scoop: Push the damp powder into a heap and scoop into a waste jar.

  • Wash: Clean the surface with 10% bleach solution (oxidizes the purine ring) followed by water.[1]

Exposure First Aid[1][3][4]
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1] Do not use alcohol (increases skin permeability).[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—bring the SDS.[1]

PART 5: Waste Disposal Strategy

This compound is not sewer safe.[1] It is a bioactive heterocycle.[1]

Waste StreamDisposal Method
Solid Waste (Contaminated gloves, wipes)High-Temperature Incineration .[1] Label as "Cytotoxic/Genotoxic Solid Waste."[1]
Liquid Waste (Mother liquors, washes)Segregate into "Halogenated/Non-Halogenated Organic Waste" (depending on solvent).[1] Label "Contains Vinyl Purine - Potential Sensitizer."[1]
Glassware Rinse with 10% Bleach solution to degrade residues before standard washing.[1]

References

  • PubChem. (n.d.).[1][2] Abacavir (Compound Summary).[1][3] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • UCLA Chemistry & Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers.[1] Retrieved October 26, 2023, from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.